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4-(3-methoxyphenyl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 93690-16-5

Core Science & Biosynthesis

Foundational

Comprehensive Characterization Guide: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Molecular Formula: C₁₀H₁₁N₃O Exact Mass: 189.0902 Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and cyclin-dependent kinase (CDK)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Molecular Formula: C₁₀H₁₁N₃O Exact Mass: 189.0902 Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and cyclin-dependent kinase (CDK) modulators.

This guide provides a rigorous technical framework for the structural elucidation, purity profiling, and physicochemical characterization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Unlike its 3-aryl isomers, which are synthesized via benzoylacetonitriles, this 4-aryl congener is typically derived from the formylation of arylacetonitriles. Distinguishing between these regioisomers is the primary analytical challenge addressed herein.

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is prerequisite to accurate characterization, as it dictates the impurity profile. The target molecule is an aminopyrazole with the aryl group at the 4-position, a specific topology that maximizes hydrophobic interactions in kinase ATP-binding pockets.

Synthesis Pathway & Impurity Logic

The synthesis generally proceeds via the Claisen condensation of 2-(3-methoxyphenyl)acetonitrile with ethyl formate, followed by cyclization with hydrazine.

SynthesisWorkflow Precursor 2-(3-methoxyphenyl) acetonitrile Intermediate Intermediate: alpha-formyl nitrile (Enolate) Precursor->Intermediate Formylation Impurity1 Impurity A: Unreacted Nitrile Precursor->Impurity1 Residual Reagent1 Ethyl Formate (NaOEt) Reagent1->Intermediate Product Target: 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization Impurity2 Impurity B: Azine dimers Intermediate->Impurity2 Side Rxn Reagent2 Hydrazine Hydrate Reagent2->Product

Figure 1: Synthetic route and potential impurity origins.[1][2] The "alpha-formyl" intermediate is unstable and typically reacted in situ.

Structural Elucidation (Spectroscopy)

The following data establishes the identity of the molecule. The most critical distinction is confirming the 4-aryl substitution pattern versus the 3-aryl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility).[3]

¹H NMR Analysis

The diagnostic peak for the 4-aryl isomer is the C3-H pyrazole singlet. In 4-aryl pyrazoles, this proton is typically deshielded (δ 7.6–8.0 ppm) compared to the C4-H proton of 3-aryl isomers (δ 5.8–6.5 ppm).

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (N1) 11.8 – 12.2Broad Singlet1HExchangeable pyrazole NH. Disappears with D₂O shake.
C3-H 7.65 – 7.85Singlet1HCritical Diagnostic. Confirms 4-substitution.
Ar-H (C2') 7.20 – 7.30Singlet (t)1HIsolated proton on methoxyphenyl ring.
Ar-H (C5') 7.25 – 7.35Triplet1HMeta-coupling.
Ar-H (C6', C4') 6.80 – 7.10Multiplet2HOrtho/Para protons relative to methoxy.
NH₂ (C5) 4.50 – 5.50Broad Singlet2HExocyclic amine. Broadening indicates H-bonding.
OCH₃ 3.75 – 3.80Singlet3HCharacteristic methoxy sharp singlet.
¹³C NMR Key Signals[4][5]
  • C5 (Amine-bearing): ~150–155 ppm (Deshielded quaternary).

  • C3 (CH): ~135–140 ppm.

  • C4 (Aryl-bearing): ~100–105 ppm (Shielded by amino group donation).

  • OCH₃: ~55 ppm.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Observed Mass [M+H]⁺: 190.1 m/z.

  • Fragmentation Pattern:

    • m/z 173: Loss of NH₃ (Characteristic of primary amines).

    • m/z 159: Loss of OMe radical (less common in ESI, seen in EI).

    • m/z 121: Tropylium-like ion (methoxybenzyl fragment) if cleavage occurs at C4-Ar bond (rare in soft ionization).

Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm⁻¹: Doublet (NH₂ asymmetric/symmetric stretch).

  • 1620 cm⁻¹: C=N stretch (Pyrazole ring).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

Physicochemical Profiling

These parameters are essential for formulation and assay development.

PropertyValue/RangeNotes
Appearance Off-white to pale yellow solidColor deepens upon oxidation (air sensitive).
Melting Point 145 – 155 °CBroad range indicates potential tautomeric mixtures or impurities.
Solubility DMSO (>50 mM), Methanol (Good)Poor solubility in water and non-polar solvents (Hexane).
pKa (Calc) ~3.5 (Pyrazole N), ~14 (Amine)The pyrazole nitrogen is weakly basic.
LogP 1.2 – 1.5Moderately lipophilic; suitable for cell-permeability.

Purity & Stability Analysis (HPLC Protocol)

A self-validating HPLC method is required to separate the target from the nitrile precursor and potential dimers.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
Analytical Logic Flow

Use this decision tree to troubleshoot purity issues:

AnalyticalLogic Start Sample Analysis HPLC Run HPLC (Gradient Method) Start->HPLC SinglePeak Single Peak? HPLC->SinglePeak Pass Pass: Confirm with MS SinglePeak->Pass Yes Fail Fail: Analyze Impurities SinglePeak->Fail No ImpurityType Identify RT Fail->ImpurityType LateEluter Late Eluting: Likely Precursor (Nitrile) ImpurityType->LateEluter RT > Product EarlyEluter Early Eluting: Polar Degradants (Oxidation) ImpurityType->EarlyEluter RT < Product

Figure 2: Analytical decision matrix for purity assessment.

Experimental Protocols

Protocol A: Determination of Regioisomer Purity (4-aryl vs 3-aryl)

Context: If the starting material was benzoylacetonitrile instead of arylacetonitrile, you will obtain the 3-aryl isomer. This protocol validates the 4-aryl structure.

  • Prepare Sample: Dissolve 5 mg of compound in 600 µL DMSO-d₆.

  • Acquire ¹H NMR: 16 scans minimum, relaxation delay (d1) ≥ 2.0s.

  • Analysis:

    • Integrate the singlet in the aromatic region (excluding the methoxy singlet).

    • Pass Criteria: Singlet observed > 7.5 ppm (indicative of C3-H adjacent to two nitrogens).

    • Fail Criteria: Singlet observed < 6.5 ppm (indicative of C4-H in 3-aryl isomer).

Protocol B: Solubility Stress Test
  • Weigh 1 mg of compound into a clear vial.

  • Add 20 µL DMSO. Vortex. (Should dissolve immediately).

  • Add 980 µL PBS buffer (pH 7.4) dropwise.[6]

  • Observation: If precipitation occurs immediately, the compound has low aqueous solubility (Class II/IV).

  • Action: For biological assays, ensure final DMSO concentration is 0.1–1.0% to maintain solubility.

References

  • Synthesis of 4-aryl-5-aminopyrazoles: Beilstein J. Org. Chem. 2011, 7, 179–197. Approaches towards the synthesis of 5-aminopyrazoles.[1][2][7][8]

  • Precursor Synthesis: Organic Syntheses, Coll. Vol. 4, p.576 (1963). p-Methoxyphenylacetonitrile.[9]

  • General Characterization of Pyrazoles: Molecules 2021, 26(6), 1523. Synthesis and Characterization of Pyrazole Derivatives.

  • Kinase Inhibitor Context: Journal of Medicinal Chemistry, 2002, 45(14), 2994-3008. Design and Synthesis of Pyrazole-Based Inhibitors.

Sources

Exploratory

Comprehensive Spectroscopic Profiling: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . It is designed for researchers requiring rigorous structural validation data for this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . It is designed for researchers requiring rigorous structural validation data for this specific kinase-inhibitor scaffold.

Executive Technical Summary

  • Compound Name: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

  • Systematic Name: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (Tautomeric with 4-(3-methoxyphenyl)-1H-pyrazol-3-amine)

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.22 g/mol

  • Core Application: Fragment-based drug discovery (FBDD), specifically as a hinge-binding scaffold in kinase inhibitors (e.g., substituted pyrazoles targeting CDK or GSK3β).

Structural Context & Tautomerism

The analysis of this compound is complicated by annular tautomerism . In solution (DMSO-d₆), the compound exists in a dynamic equilibrium between the 5-amino-1H-pyrazole (A) and 3-amino-1H-pyrazole (B) forms. While often drawn as form (A), the specific NMR signals observed are a population-weighted average, often leading to broadened exchangeable proton signals.

Synthesis & Origin Validation (Context for Impurities)

To accurately interpret the spectra, one must understand the synthesis origin, as specific solvent peaks (Ethanol, DMF) or precursors (Hydrazine) often appear as artifacts.

Standard Synthetic Route: Condensation of 2-(3-methoxyphenyl)-3-ethoxyacrylonitrile (or the corresponding malononitrile derivative) with hydrazine hydrate .

SynthesisWorkflow cluster_QC Impurity Watchlist (NMR) Start 3-Methoxy- phenylacetonitrile Inter Intermediate: 2-(3-methoxyphenyl)- 3-ethoxyacrylonitrile Start->Inter Ethyl Formate/NaOEt Product Target: 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Inter->Product Cyclization Reagent Hydrazine Hydrate Reagent->Product + N2H4 Imp1 Ethanol (1.05, 3.44 ppm) Imp2 Hydrazine (Broad ~4.0 ppm)

Figure 1: Synthetic pathway highlighting potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Data

Solvent Standard: DMSO-d₆ (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct AMX pattern on the phenyl ring due to the meta-substitution, and broad exchangeable protons for the amine/pyrazole NH.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
NH (Ring) 12.00 – 12.50br s1H-Highly solvent/concentration dependent; disappears with D₂O shake.[1]
H-3 (Pyrazole) 7.60 – 7.75s1H-Diagnostic singlet. Deshielded by C=N and adjacent aryl group.
Ar-H (H-5') 7.25 – 7.30t (pseudo)1H7.8Meta-coupling dominates; appears as a triplet.
Ar-H (H-2') 7.05 – 7.10m (s-like)1H-Isolated between OMe and C-Pyrazole; often appears as a narrow multiplet/singlet.
Ar-H (H-6') 7.00 – 7.05d1H7.8Ortho to pyrazole, para to OMe.
Ar-H (H-4') 6.75 – 6.85dd1H8.0, 2.0Ortho to OMe; shielded by resonance donation of Oxygen.
NH₂ (Amine) 4.50 – 5.50br s2H-Broadened by quadrupole relaxation of N and exchange.
OCH₃ 3.73 – 3.78s3H-Sharp singlet; diagnostic for methoxy group.

Expert Note: The chemical shift of the pyrazole C3-H (7.60-7.75 ppm) is a critical purity marker. If this peak splits or shifts significantly (< 7.4 ppm), it may indicate the presence of the regioisomer (3-amino-4-aryl) or incomplete cyclization.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum confirms the 4-substituted scaffold.

Carbon TypeChemical Shift (δ ppm)Assignment
C-O (Aryl) 159.4C-3' (Ipso to OMe)
C-NH₂ (Pz) 152.0 – 154.0C-5 (Pyrazole)
C=N (Pz) 138.0 – 140.0C-3 (Pyrazole)
C-Ipso (Aryl) 134.5C-1' (Attached to Pyrazole)
C-Ar (Meta) 129.6C-5'
C-Ar (Ortho) 119.0C-6'
C-Ar (Ortho) 112.5C-2'
C-Ar (Para) 111.8C-4'
C-4 (Pz) 106.0 – 108.0C-4 (Quaternary, attached to Aryl)
OCH₃ 55.1Methoxy Carbon

Mass Spectrometry (MS) Profile

Ionization Mode: Electrospray Ionization (ESI) or APCI. Positive Mode (+).[2]

Primary Ionization
  • Exact Mass: 189.09

  • Observed [M+H]⁺: 190.1 (Base Peak)

  • Observed [M+Na]⁺: 212.1 (Common adduct in glass/sodium-rich solvents)

Fragmentation Logic (MS/MS)

Fragmentation typically occurs via loss of small neutrals (NH₃, HCN) or cleavage of the methoxy group.

MS_Fragmentation Parent [M+H]+ m/z 190.1 Frag1 [M+H - NH3]+ m/z 173.1 (Loss of amine) Parent->Frag1 - 17 Da Frag2 [M+H - CH3]+ m/z 175.1 (Demethylation) Parent->Frag2 - 15 Da Frag3 [M+H - HCN]+ m/z 163.1 (Ring cleavage) Parent->Frag3 - 27 Da

Figure 2: Predicted MS/MS fragmentation pathways for structural confirmation.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3400 – 3100 ν(N-H)Primary amine (NH₂) doublet & Pyrazole NH stretch. Broad band indicates H-bonding.
2960 – 2830 ν(C-H)Methyl C-H stretch (OCH₃) and Aromatic C-H.
1610 – 1580 ν(C=N) / δ(NH)Pyrazole ring breathing and N-H bending (Scissoring).
1500 – 1450 ν(C=C)Aromatic ring skeletal vibrations.
1250 – 1230 ν(C-O)Aryl-Alkyl Ether stretch (Ar-O-CH₃). Strong/Diagnostic.
850 – 750 γ(C-H)Out-of-plane bending (Meta-substituted benzene).

Quality Control & Stability Protocol

To ensure the integrity of this compound for biological assays, the following QC protocol is recommended:

  • Tautomer Check: Run ¹H NMR in DMSO-d₆. If the NH₂ peak is split or exceptionally broad (>1 ppm width), it suggests rapid tautomeric exchange or protonation. Add 1 drop of D₂O; the NH/NH₂ signals should vanish, leaving the aromatic signals and OMe singlet sharp.

  • Oxidation Check: 5-aminopyrazoles are electron-rich and prone to oxidation. Watch for the darkening of the solid (white to brown). In MS, the appearance of [M+16] or [M+14] peaks indicates oxidation (N-oxide formation) or azo-coupling impurities.

  • Solubility: Dissolve in DMSO or Methanol for stock solutions. Avoid non-polar solvents (Hexane/DCM) as solubility is poor due to the polar pyrazole core.

References

  • PubChem Compound Summary. "4-Phenyl-1H-pyrazol-5-amine (CID 79703)."[3] National Center for Biotechnology Information. Accessed Feb 2026.

  • Elnagdi, M. H., et al. "Recent developments in the chemistry of pyrazole-5-amines." Heterocycles, Vol 26, 1987. (Foundational synthesis and spectroscopy of 4-aryl-5-aminopyrazoles).
  • BenchChem Technical Guide. "Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Sigma-Aldrich Product Sheet. "1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine." (Structural analog comparison).
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for calculating substituent effects of 3-OMe on phenyl rings).

Sources

Foundational

Molecular Architecture &amp; Synthetic Guide: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor design. Executive Summary 4-(3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor design.

Executive Summary

4-(3-methoxyphenyl)-1H-pyrazol-5-amine (CAS: Variable based on salt/tautomer) is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural core—a 4-aryl-5-aminopyrazole—functions as a bidentate hydrogen-bonding motif capable of interacting with the hinge region of kinases such as JNK , CDK , and p38 MAPK . The 3-methoxyphenyl substituent at the C4 position provides a vector for hydrophobic interactions, often targeting the "gatekeeper" residue within the ATP-binding pocket.

This guide details the structural dynamics, a validated synthesis protocol, and the physicochemical profile of this molecule, designed for immediate application in drug discovery workflows.

Structural Analysis & Tautomerism

Tautomeric Equilibrium

The pyrazole ring exhibits annular tautomerism, meaning the hydrogen atom can reside on either nitrogen (N1 or N2). For 5-aminopyrazoles, this results in two primary tautomeric forms which interconvert rapidly in solution:

  • 1H-pyrazol-5-amine: The "amino" form (predominant in polar solvents and crystal lattices).

  • 1H-pyrazol-3-amine: The tautomer where the substituent positions are formally reversed (C4 becomes C3 relative to N1).

Critical Note: In the context of kinase binding, the molecule often adopts the tautomer that complements the specific hydrogen bond donor/acceptor requirements of the enzyme's hinge region (typically Glu/Met residues).

Conformational Geometry

The biaryl bond between the pyrazole C4 and the phenyl ring is not rigid.

  • Twist Angle: Steric repulsion between the pyrazole amine/C3-H and the phenyl ortho-protons induces a twist angle of approximately 30–45° . This non-planarity is advantageous, improving solubility compared to fully planar analogs and allowing the methoxy group to access distinct sub-pockets.

  • Methoxy Orientation: The meta-methoxy group can adopt multiple rotamers, influencing the molecule's ability to displace water molecules in the solvent-exposed regions of a protein target.

Physicochemical Profile

The following data represents the consensus profile for the free base form.

PropertyValuebiological Relevance
Molecular Formula C₁₀H₁₁N₃OCore composition
Molecular Weight 189.22 g/mol Fragment-like, high Ligand Efficiency (LE) potential
cLogP ~1.3 – 1.6Ideal for lead optimization; high oral bioavailability potential
TPSA ~68 ŲGood membrane permeability (Rule of 5 compliant)
H-Bond Donors 2 (–NH₂) + 1 (Py-NH)Critical for Hinge Binding
H-Bond Acceptors 2 (Py-N, –OCH₃)Interaction with catalytic Lys or solvent water
pKa (Py-N) ~2.5 (Basic)Neutral at physiological pH

Validated Synthesis Protocol

Objective: Synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine via the cyanomethyl ketone/enolate route. Scale: 10 mmol (adaptable).

Reaction Scheme (Graphviz)

Synthesis Figure 1: Two-step one-pot synthesis of 4-aryl-5-aminopyrazole core. SM1 3-Methoxyphenylacetonitrile (Starting Material) Inter Intermediate: 2-Formyl-2-(3-methoxyphenyl) acetonitrile (Enolate) SM1->Inter Claisen Condensation Reflux, 4h Reagent1 Ethyl Formate NaOEt / EtOH Reagent1->Inter Product 4-(3-Methoxyphenyl)- 1H-pyrazol-5-amine Inter->Product Cyclocondensation Reflux, 6h Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Step-by-Step Methodology

Step 1: Formylation (Claisen Condensation)

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Reagents: Add sodium ethoxide (20 mmol, 1.36 g) to anhydrous ethanol (30 mL). Stir until dissolved.

  • Addition: Add 3-methoxyphenylacetonitrile (10 mmol, 1.47 g) dropwise at 0°C. Stir for 15 minutes.

  • Formylation: Add ethyl formate (15 mmol, 1.2 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the

    
    -formyl nitrile.
    
  • Check: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting nitrile spot should disappear.

Step 2: Cyclization

  • Cooling: Cool the reaction mixture to room temperature.

  • Hydrazine Addition: Add hydrazine hydrate (64% or 80%, 20 mmol) slowly. Caution: Exothermic.

  • Acidification (Optional but recommended): Adjust pH to ~8-9 with acetic acid to facilitate cyclization if reaction is sluggish, though basic conditions usually suffice for hydrazine.

  • Reflux: Reflux the mixture for 6 hours.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute the residue with ice-cold water (50 mL).

    • The product usually precipitates as a solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM:MeOH 95:5).

Yield: Typical isolated yields range from 65% to 80% .

Biological Application: Kinase Inhibition

The 4-aryl-5-aminopyrazole scaffold acts as a bioisostere of ATP's adenine ring.

Binding Mode Mechanism
  • Hinge Interaction: The pyrazole N2 (acceptor) and the C5-amino group (donor) form a bidentate hydrogen bond pair with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Met149 in JNK3).

  • Gatekeeper Interaction: The 4-(3-methoxyphenyl) group is positioned towards the hydrophobic pocket behind the ATP binding site. The meta-methoxy group can be optimized to contact the gatekeeper residue or extend into the solvent front.

Signaling Pathway & Pharmacophore (Graphviz)

BindingMode Figure 2: Pharmacophore mapping of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine in the ATP binding pocket. Hinge Kinase Hinge Region (e.g., Met149) Pyrazole Pyrazole Core (Donor-Acceptor Motif) Hinge->Pyrazole H-Bond Acceptor (N2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Amine C5-NH2 Group Amine->Hinge H-Bond Donor Aryl 3-Methoxyphenyl Ring Aryl->Gatekeeper Hydrophobic/Van der Waals

References

  • Structure-Activity Relationships of Aminopyrazole JNK3 Inhibitors

    • Source: Journal of Medicinal Chemistry
    • Context: Describes the binding mode of aminopyrazoles to JNK3 and the selectivity profiles of 4-aryl variants.
    • URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors

    • Source: MDPI (Pharmaceuticals)
    • Context: Details the synthesis and crystallographic analysis of aminopyrazole deriv
    • URL:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase (BTK) Inhibitors

    • Source: Journal of Medicinal Chemistry
    • Context: Explores the aminopyrazole scaffold as a hinge-binding motif in covalent BTK inhibitors.
    • URL:[Link]

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Provides mechanistic insights into the condensation of hydrazines with beta-ketonitriles to form the pyrazole core.
    • URL:[Link]

Exploratory

Technical Whitepaper: Characterization and Utility of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary This technical guide profiles 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. Unlike its more common 3-aryl regioisomers, the 4-aryl-5-aminopyrazole m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. Unlike its more common 3-aryl regioisomers, the 4-aryl-5-aminopyrazole motif serves as a critical geometric spacer in the synthesis of fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines . These derivatives are extensively utilized in drug discovery as ATP-competitive kinase inhibitors (targeting CDK, GSK-3, and VEGFR pathways) and GABA-A receptor modulators. This document synthesizes its physicochemical profile, validated synthetic routes, and handling protocols for high-integrity research applications.

Chemical Identity & Structural Dynamics[1]

The compound exhibits annular tautomerism, a defining feature of N-unsubstituted pyrazoles. In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2. However, for the purpose of IUPAC nomenclature and binding mode analysis, the 4-aryl substitution pattern is the fixed structural anchor.

AttributeDetail
IUPAC Name 4-(3-methoxyphenyl)-1H-pyrazol-5-amine
Common Synonyms 3-amino-4-(3-methoxyphenyl)pyrazole; 4-(m-anisyl)-5-aminopyrazole
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES COc1cccc(c1)c2c(N)[nH]nc2
Core Scaffold 4-substituted-3,5-diaminopyrazole class (monosubstituted amine)
Structural Tautomerism

Researchers must account for the 1H/2H tautomeric shift during docking studies. While the crystal structure often favors one form due to hydrogen bonding networks, in solution (DMSO/Water), the equilibrium is fast.

  • Form A (5-amine): H on N1, Amine at C5.

  • Form B (3-amine): H on N2, Amine at C3 (functionally equivalent in unsubstituted N-ring systems, but distinct in binding pockets).

Physicochemical Profile

The following data aggregates experimental values from homologous series and calculated descriptors (ACD/Labs, ChemAxon) for the specific 3-methoxy derivative.

Table 1: Physical & Chemical Properties
PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 142°C – 148°CPredicted range based on 4-phenyl analogs. Sharp melting point indicates high purity.
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic nature of the aryl ring limits aqueous solubility.
Solubility (Organic) HighSoluble in DMSO (>50 mM), Methanol, Ethanol, DMF.
LogP (Octanol/Water) 1.35 ± 0.2Moderate lipophilicity; suitable for CNS penetration in derived drugs.
pKa (Ring Nitrogen) 3.2 – 3.8Protonation occurs at the ring nitrogen (N2), not the exocyclic amine.
H-Bond Donors 3(NH₂, Ring NH) - Critical for "hinge binding" in kinases.
H-Bond Acceptors 3(Ring N, O-Methoxy, Exocyclic N)
TPSA ~68 ŲTopological Polar Surface Area; suggests good oral bioavailability.

Synthetic Pathways & Process Chemistry

The synthesis of 4-aryl-5-aminopyrazoles requires specific regiochemical control to avoid the formation of 3-aryl isomers. The Thorpe-Ziegler cyclization approach using an alpha-formyl nitrile precursor is the industry standard for high-yield production.

Validated Protocol: Formylation-Cyclization Route

Reaction Logic:

  • C-Acylation: The alpha-carbon of (3-methoxyphenyl)acetonitrile is activated by a base to attack ethyl formate.

  • Cyclocondensation: The resulting unstable enol/formyl intermediate reacts with hydrazine. Hydrazine attacks the formyl carbon and the nitrile carbon to close the ring.

Synthesis Start (3-Methoxyphenyl) acetonitrile Inter Intermediate: 2-formyl-2-(3-methoxyphenyl) acetonitrile (Sodium salt) Start->Inter Step 1: Formylation Reflux, 4h Reagent1 Ethyl Formate NaOEt/EtOH Reagent1->Inter Product Target: 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Inter->Product Step 2: Cyclization AcOH (cat), Reflux Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Figure 1: Two-step synthesis of 4-aryl-5-aminopyrazole from arylacetonitrile precursors.

Detailed Methodology
  • Formylation: Suspend Sodium Ethoxide (1.2 eq) in anhydrous Ethanol. Add (3-methoxyphenyl)acetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min. Add Ethyl Formate (1.5 eq) slowly. Reflux for 4–6 hours until TLC shows consumption of nitrile.

  • Cyclization: Cool the mixture. Add Hydrazine Hydrate (1.5 eq) directly to the crude reaction mixture (or isolated sodium salt). Acidify slightly with Acetic Acid to pH ~5–6 to catalyze the cyclization. Reflux for 2 hours.

  • Purification: Evaporate solvent. Triturate the residue with cold water to remove inorganic salts. Recrystallize the solid from Ethanol/Water (9:1) to obtain the pure amine.

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a Pharmacophore Scaffold . Its primary utility lies in its ability to mimic the adenine ring of ATP, making it a potent starting point for kinase inhibitors.

Mechanism of Action: The "Hinge Binder"

In kinase inhibitors, the pyrazole motif forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Exocyclic Amine (-NH₂): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.

  • Pyrazolic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.

  • 3-Methoxy Group: Extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity.

SAR Scaffold 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Target1 Kinase Hinge Region (ATP Competitive) Scaffold->Target1 Binding Mode Target2 Pyrazolo[1,5-a]pyrimidine Synthesis Scaffold->Target2 Chemical Precursor Interaction1 H-Bond Donor (Exocyclic NH2) Target1->Interaction1 Interaction2 H-Bond Acceptor (Ring N) Target1->Interaction2 Interaction3 Hydrophobic Interaction (3-OMe Phenyl) Target1->Interaction3

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold in kinase inhibition and synthesis.

Key Derivatization Reactions
  • Cyclocondensation with 1,3-Dicarbonyls: Reacting the amine with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines , a class of compounds known for potent sedative (Indiplon analogs) and anticancer activity.

  • Acylation/Sulfonylation: Modification of the exocyclic amine to tune solubility and metabolic stability.

Handling, Stability & Safety

Stability Protocol
  • Hygroscopicity: The primary amine can be slightly hygroscopic. Store in a desiccator.

  • Oxidation: The electron-rich pyrazole ring is susceptible to oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term archiving.

  • Solution Stability: Stable in DMSO for 24 hours at room temperature. Avoid acidic aqueous solutions for prolonged periods to prevent salt precipitation or hydrolysis if derivatized.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

References

  • Synthesis of 4-aryl-5-aminopyrazoles

    • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society. (General method validation).

  • Kinase Inhibitor Binding Modes

    • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.

  • Pyrazolo[1,5-a]pyrimidine Scaffolds

    • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters.

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for Aminopyrazoles.

Foundational

Part 1: The Methoxyphenyl Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Targets of Methoxyphenyl Pyrazole Compounds The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Targets of Methoxyphenyl Pyrazole Compounds

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5][6][7] The incorporation of a methoxyphenyl moiety into the pyrazole scaffold has proven to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This structural feature often enhances the binding affinity of the molecule to its biological target and can favorably influence its pharmacokinetic properties. This guide provides a comprehensive overview of the key therapeutic targets of methoxyphenyl pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Part 2: Targeting Inflammation: The Cyclooxygenase (COX) Enzymes

A prominent and well-established therapeutic application of methoxyphenyl pyrazole compounds is in the management of inflammation and pain through the inhibition of cyclooxygenase (COX) enzymes.[2][5]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many methoxyphenyl pyrazole derivatives are attributed to their selective inhibition of COX-2.[5][8][9] COX-1 is a constitutively expressed enzyme responsible for physiological functions such as gastric mucosal protection, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in the synthesis of pro-inflammatory prostaglandins.[10][11]

The selectivity of compounds like Celecoxib, Deracoxib, and Mavacoxib for COX-2 is largely driven by the presence of a sulfonamide (-SO2NH2) group.[1][6][12] The active site of COX-2 has a larger, more accommodating hydrophobic pocket compared to COX-1, which allows the bulky sulfonamide group to bind, leading to potent and selective inhibition.[5][6] The methoxyphenyl group further enhances binding within the active site.[13]

Therapeutic Rationale

By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1.[5][8] This makes them valuable for the treatment of chronic inflammatory conditions like osteoarthritis.[8][11]

Key Compounds and Structure-Activity Relationships (SAR)

The table below summarizes the COX-2 inhibitory activity of some notable methoxyphenyl pyrazole-based anti-inflammatory drugs.

CompoundStructureTargetIC50 (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-20.04 µM>30
Deracoxib 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-2Not specified, but highly selective12-37 (in vitro canine whole blood assays)[14]
Mavacoxib 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-2Not specified, but highly selectiveNot specified

Data compiled from multiple sources. IC50 and selectivity indices can vary depending on the assay conditions.

The SAR for this class of compounds highlights the importance of:

  • A central pyrazole ring.

  • A p-sulfonamidophenyl group at the N1 position for COX-2 selectivity.

  • A methoxyphenyl or a substituted phenyl group at the C5 position for potent inhibitory activity.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Enzyme-Based)

  • Preparation of Reagents:

    • COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds (methoxyphenyl pyrazole derivatives) dissolved in DMSO.

  • Assay Procedure:

    • Add the reaction buffer, COX-2 enzyme, and test compound to a 96-well plate.

    • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer the test compounds orally at various doses.

    • Administer a reference drug (e.g., Celecoxib) and a vehicle control.

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Signaling Pathway

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Methoxyphenyl Pyrazoles Methoxyphenyl Pyrazoles Methoxyphenyl Pyrazoles->Prostaglandins Inhibit COX-2

Caption: The arachidonic acid cascade and COX-2 inhibition.

Part 3: A Multi-pronged Attack on Cancer: Diverse Anticancer Targets

Methoxyphenyl pyrazole compounds have emerged as promising anticancer agents, targeting a variety of pathways and molecules crucial for tumor growth and survival.[3][4][15][16]

Protein Kinase Inhibition: Halting Uncontrolled Cell Growth

Targets: A significant number of methoxyphenyl pyrazole derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibitors of these receptor tyrosine kinases have been developed. EGFR is involved in cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[17][18]

  • Other Kinases: These compounds have also shown inhibitory activity against Aurora A kinase, JAK1/2, ALK, c-Met, and BCR-ABL, all of which are implicated in various cancers.[4][19][20]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[18]

Key Compounds and Kinase Inhibitory Activity

CompoundTarget(s)IC50
Compound 12 (from a pyrimidine series) EGFR, VEGFR-20.071 µM (EGFR), 0.098 µM (VEGFR-2)[17]
Compound 6 (from a pyrazole series) Aurora A kinase0.16 µM[19]
Ruxolitinib (a pyrazole-containing drug) JAK1, JAK2~3 nM
Crizotinib (a pyrazole-containing drug) ALK, c-Met~20 nM (ALK), ~10 nM (c-Met)

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagents:

    • Recombinant kinase (e.g., EGFR, VEGFR-2)

    • Kinase substrate (a peptide or protein)

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • Test compounds in DMSO

  • Assay Procedure:

    • In a white 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Detection:

    • Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-enzyme control and a vehicle control.

    • Determine the IC50 value from the dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

  • Cell Culture:

    • Seed cancer cells (e.g., A549 lung cancer cells, HCT116 colon cancer cells) in a 96-well plate and allow them to attach overnight.[4]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Detection:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

Kinase_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K/Akt PI3K/Akt EGFR->PI3K/Akt RAS/MAPK RAS/MAPK EGFR->RAS/MAPK Cell Survival Cell Survival PI3K/Akt->Cell Survival Vascular Permeability Vascular Permeability PI3K/Akt->Vascular Permeability Cell Proliferation Cell Proliferation RAS/MAPK->Cell Proliferation VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 VEGFR-2->PI3K/Akt PLCγ PLCγ VEGFR-2->PLCγ Angiogenesis Angiogenesis PLCγ->Angiogenesis Methoxyphenyl Pyrazoles Methoxyphenyl Pyrazoles Methoxyphenyl Pyrazoles->EGFR Inhibit Methoxyphenyl Pyrazoles->VEGFR-2 Inhibit

Caption: Inhibition of EGFR and VEGFR-2 signaling by methoxyphenyl pyrazoles.

Induction of Apoptosis: Triggering Programmed Cell Death

Mechanism of Action: Some methoxyphenyl pyrazole compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspases, particularly caspase-3.[4][21] ROS are highly reactive molecules that can cause damage to cellular components, leading to the activation of apoptotic pathways. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Protocols

Measurement of Intracellular ROS Levels

  • Cell Treatment:

    • Treat cancer cells with the test compound for a specified time.

  • Staining:

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Detection:

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Detection of Apoptosis by Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Treat cancer cells with the test compound for a specified time.

  • Staining:

    • Harvest the cells and resuspend them in a binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Detection:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Workflow Diagram

Apoptosis_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Methoxyphenyl Pyrazole Treatment with Methoxyphenyl Pyrazole Cancer Cell Culture->Treatment with Methoxyphenyl Pyrazole ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Treatment with Methoxyphenyl Pyrazole->ROS Measurement (DCFH-DA) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Methoxyphenyl Pyrazole->Apoptosis Assay (Annexin V/PI) Flow Cytometry / Plate Reader Flow Cytometry / Plate Reader ROS Measurement (DCFH-DA)->Flow Cytometry / Plate Reader Flow Cytometry Flow Cytometry Apoptosis Assay (Annexin V/PI)->Flow Cytometry Data Analysis: Increased ROS Data Analysis: Increased ROS Flow Cytometry / Plate Reader->Data Analysis: Increased ROS Data Analysis: Increased Apoptosis Data Analysis: Increased Apoptosis Flow Cytometry->Data Analysis: Increased Apoptosis

Caption: Experimental workflow for assessing apoptosis induction.

Other Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[7]

  • MCL-1 Inhibition: Phenylpyrazole derivatives have been discovered as selective inhibitors of the anti-apoptotic protein MCL-1, which is overexpressed in many cancers.[22]

Part 4: Expanding Horizons: Emerging and Other Therapeutic Targets

The versatility of the methoxyphenyl pyrazole scaffold has led to its exploration against a range of other therapeutic targets.

Integrin Antagonism for Autoimmune Diseases
  • Target: α4-integrins (α4β1 and α4β7).[23][24][25]

  • Mechanism: The compound CDP-323 (Zaurategrast) is a small-molecule antagonist of the interaction between α4-integrins on leukocytes and their receptor, VCAM-1, on endothelial cells. This blocks the migration of immune cells into inflamed tissues, such as the brain in multiple sclerosis.[23][26][27] Although its development was discontinued, it highlights the potential of pyrazole derivatives in this area.[27]

Meprin α and β Inhibition
  • Target: Meprins are metalloproteases involved in inflammation and tissue remodeling.

  • Mechanism: Phenylpyrazole derivatives have been shown to inhibit meprin α and β, with the aryl moieties of the pyrazole likely targeting the S1 and S1' pockets of the enzymes.[28]

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases
  • Target: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Mechanism: Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. Certain pyrazoline derivatives have shown potent AChE inhibitory activity.[29][30]

Store-Operated Calcium Entry (SOCE) Inhibition
  • Target: CRAC (calcium release-activated calcium) channels.

  • Mechanism: Analogues of the pyrazole-containing compound SKF-96365 are being investigated as inhibitors of SOCE, a process involved in various cellular functions, including immune responses and cell proliferation.[31]

Cannabinoid Receptor (CB1) Antagonism
  • Target: The CB1 receptor is a key component of the endocannabinoid system.

  • Mechanism: Pyrazole derivatives have been developed as potent and selective antagonists of the CB1 receptor, which may have therapeutic applications in various disorders.[32]

Part 5: Conclusion and Future Perspectives

Methoxyphenyl pyrazole compounds represent a highly versatile and privileged scaffold in drug discovery. Their therapeutic potential spans a wide range of diseases, from inflammation and cancer to autoimmune and neurodegenerative disorders. The well-established success of COX-2 inhibitors has paved the way for the exploration of this chemical class against a multitude of other targets. The ability to fine-tune the structure of the pyrazole core and its substituents allows for the development of highly potent and selective inhibitors for various enzymes, receptors, and protein-protein interactions.

Future research in this area will likely focus on:

  • The development of novel kinase inhibitors with improved selectivity profiles to minimize off-target effects.

  • The exploration of methoxyphenyl pyrazoles as modulators of epigenetic targets and protein-protein interactions.

  • The use of computational methods and structure-based drug design to guide the synthesis of next-generation compounds with enhanced efficacy and safety.

  • The investigation of these compounds in combination therapies, particularly in the context of cancer treatment.

The continued exploration of the vast chemical space occupied by methoxyphenyl pyrazole derivatives holds great promise for the discovery of new and effective medicines to address unmet medical needs.

Part 6: References

  • Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.

  • DailyMed. (n.d.). Deracoxib Chewable Tablets For Oral Use in Dogs Only Do Not Use in Cats. DailyMed.

  • Patsnap Synapse. (2024). CDP-323 - Drug Targets, Indications, Patents. Patsnap Synapse.

  • Wikipedia. (n.d.). Zaurategrast. Wikipedia.

  • MDPI. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI.

  • PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed.

  • Wikipedia. (n.d.). Deracoxib. Wikipedia.

  • ResearchGate. (n.d.). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. ResearchGate.

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate.

  • Benchchem. (2025). Application Notes and Protocols: Long-Term Deracoxib Administration in Canine Osteoarthritis. Benchchem.

  • PubMed. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed.

  • RSC Publishing. (2023). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. RSC Publishing.

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • PubMed. (2019). The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels. PubMed.

  • MedchemExpress.com. (n.d.). Mavacoxib | COX-2 Inhibitor. MedchemExpress.com.

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • Preprints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.

  • Ingenta Connect. (2011). The Discovery of CDP323, a Potent Alpha4 Integrin Antagonist. Ingenta Connect.

  • European Medicines Agency. (n.d.). Trocoxil, INN-Mavacoxib. European Medicines Agency.

  • PMC. (n.d.). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC.

  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.

  • Canadian Insulin. (2025). Deramaxx for Dogs Guide: Safe Use, Dosing, and Risks. Canadian Insulin.

  • European Medicines Agency. (n.d.). Trocoxil, INN-Mavacoxib. European Medicines Agency.

  • TargetMol. (n.d.). Mavacoxib | COX. TargetMol.

  • Springer. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Springer.

  • IntechOpen. (n.d.). Synthesis and pharmacological activities of celecoxib derivatives. IntechOpen.

  • Ingenta Connect. (2012). The Discovery of CDP323, a Potent Alpha4 Integrin Antagonist. Ingenta Connect.

  • Shahid Beheshti University of Medical Sciences. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Shahid Beheshti University of Medical Sciences.

  • PMC. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC.

  • Merck Veterinary Manual. (2021). Nonsteroidal Anti-inflammatory Drugs in Animals. Merck Veterinary Manual.

  • Bentham Science. (2012). s The Discovery of CDP323, a Potent Alpha4 Integrin Antagonist. Bentham Science.

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

  • International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.

  • ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications.

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

  • PMC. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.

  • ACS Publications. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications.

  • Chem-Impex. (n.d.). 3-(4-Methoxyphenyl)pyrazole. Chem-Impex.

  • ACS Publications. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Publications.

  • molsyns.com. (n.d.). Celecoxib Related Compound 2. molsyns.com.

  • ResearchGate. (n.d.). Detailed view about the interaction of the one of the p -methoxyphenyl... ResearchGate.

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Purifying 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary This application note details a robust, scalable purification protocol for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (Structure 1 ). This compound is a critical scaffold in the synthesis of p38 MAPK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable purification protocol for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (Structure 1 ). This compound is a critical scaffold in the synthesis of p38 MAPK inhibitors and other kinase-targeted therapeutics.

Common synthetic routes—typically involving the condensation of 2-(3-methoxyphenyl)-3-oxopropanenitrile with hydrazine—often yield a crude product contaminated with genotoxic hydrazine residues, unreacted nitriles, and oxidation-prone colored oligomers.

This guide moves beyond standard "flash chromatography" defaults, offering a self-validating Acid-Base Workup followed by a Recrystallization step. This two-phase approach ensures >98% purity and specifically targets the removal of hydrazine to sub-ppm levels.

Chemical Logic & Solubility Profile

To design an effective purification, one must exploit the specific physicochemical properties of the target molecule.

Amphoteric Nature

The target molecule contains two ionizable centers:

  • The Pyrazole NH: Weakly acidic (

    
    ).
    
  • The Exocyclic Amine (

    
    ):  Weakly basic (
    
    
    
    ).

Implication: The molecule can be selectively solubilized in aqueous acid (protonating the amine) or aqueous base (deprotonating the pyrazole). We utilize the acid-solubility for purification because most neutral impurities (starting nitriles, polyphenyl byproducts) will not dissolve in acid.

Oxidation Liability

Aminopyrazoles are electron-rich and prone to air oxidation, leading to "rose" or "brown" discoloration (azo/azine formation). Implication: All purification solvents should be degassed. An antioxidant wash (Sodium Bisulfite) is integrated into the protocol.

Solubility Table
SolventSolubility (RT)Solubility (Hot)Role in Protocol
Water (pH 7) InsolubleSparingly SolubleAnti-solvent / Wash
1M HCl (aq) Soluble SolubleExtraction Medium
Ethanol ModerateHighRecrystallization Solvent
Dichloromethane ModerateHighOrganic Wash (removes neutrals)
Ethyl Acetate ModerateHighExtraction / Mother Liquor
Toluene LowModerateAnti-solvent

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the separation of impurities at each phase.

PurificationProtocol Crude Crude Reaction Mixture (Target + Hydrazine + Nitrile + Oligomers) AcidDissolve Phase 1: Acid Dissolution (Add 2N HCl, pH < 1) Crude->AcidDissolve Protonation of Amine Filter1 Filtration AcidDissolve->Filter1 Solids1 Solid Waste (Neutral Impurities, Dimers) Filter1->Solids1 Remove Insolubles Filtrate1 Acidic Filtrate (Target-H+ in solution) Filter1->Filtrate1 OrgWash DCM Wash Filtrate1->OrgWash OrgLayer Organic Layer Waste (Unreacted Nitriles) OrgWash->OrgLayer Partitioning Basify Basification (Add NH4OH to pH 9-10) OrgWash->Basify Aqueous Layer Retained Precipitate Precipitation of Free Base Basify->Precipitate Deprotonation Recryst Phase 2: Recrystallization (Ethanol/Water + Activated Carbon) Precipitate->Recryst Polishing FinalProd Pure Product (>98% HPLC, White Solid) Recryst->FinalProd

Caption: Figure 1. Self-validating purification workflow. Phase 1 utilizes pH switching to remove non-basic impurities. Phase 2 utilizes solubility differentials to remove trace colored impurities.

Phase 1: Acid-Base "Switch" Extraction

Objective: Bulk removal of neutral organic impurities and hydrazine salts.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • 2N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Ammonium Hydroxide (28%

    
     in water) or 2N NaOH
    
  • Sodium Bisulfite (

    
    )
    
Step-by-Step Protocol
  • Dissolution: Suspend the crude solid (e.g., 10 g) in 2N HCl (50 mL) . Stir vigorously for 15 minutes.

    • Mechanism:[1] The 5-amino group protonates, forming the water-soluble hydrochloride salt.

    • Checkpoint: If a significant amount of solid remains undissolved, this is likely unreacted starting material or neutral dimers.

  • Filtration: Filter the acidic suspension through a sintered glass funnel or Celite pad.

    • Discard the solid.

    • Keep the filtrate (contains the target product).

  • Organic Wash (Critical): Transfer the acidic filtrate to a separatory funnel. Wash with DCM (2 x 20 mL) .

    • Mechanism:[1] Neutral organic impurities (which did not filter out) will partition into the DCM. The protonated product remains in the water.

    • Discard the DCM layer.

  • Degassing (Optional but Recommended): Bubble nitrogen through the aqueous layer for 5 minutes to remove dissolved oxygen.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add Ammonium Hydroxide dropwise with stirring until the pH reaches 9–10.

    • Observation: A thick white or off-white precipitate should form immediately as the free base is regenerated.

    • Note: Avoid using strong NaOH if possible, as high pH (>12) might deprotonate the pyrazole NH, forming a water-soluble sodium salt, leading to yield loss.

  • Collection: Filter the precipitate. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (ammonium chloride) and hydrazine residues.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Phase 2: Recrystallization & Polishing

Objective: Removal of trace colored impurities and occlusion of crystal lattice defects.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Ethanol (Absolute)

  • Deionized Water

  • Activated Charcoal (Norit or similar)

Step-by-Step Protocol
  • Solvent Preparation: Prepare a mixture of Ethanol:Water (9:1 v/v).

  • Dissolution: Place the dried solid from Phase 1 into a round-bottom flask. Add the Ethanol solvent (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add small aliquots of Ethanol until dissolved.

  • Charcoal Treatment (Color Removal):

    • Remove heat source and let the solution cool slightly (to avoid boil-over).

    • Add Activated Charcoal (5 wt% relative to product) .

    • Return to reflux for 10 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove the charcoal.

    • Tip: Rinse the Celite with a small amount of hot ethanol to recover trapped product.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, add Water dropwise (acting as an anti-solvent) until a faint turbidity persists.

    • Cool in a refrigerator (4°C) for 4–12 hours.

  • Final Isolation: Filter the crystalline solid. Wash with cold 20% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area)C18 Column, Water/ACN gradient. Look for hydrazine peak near void volume.
1H NMR Consistent StructureDMSO-d6. Verify integral of Methoxy (3.8 ppm) vs Aromatic protons.
Appearance White to Off-WhitePink/Brown indicates oxidation (failed charcoal step).
Hydrazine Content < 10 ppmRequired for pharmaceutical intermediates (use specific colorimetric or LC-MS method).
Troubleshooting
  • Product is Pink/Red: The amine has oxidized. Repeat Phase 2 (Recrystallization) with fresh charcoal and ensure nitrogen inerting.

  • Low Yield in Phase 1: The pH during basification may be too high (>12), forming the pyrazolate anion. Adjust pH back to 9-10 using dilute HCl.

References

  • Synthesis of 4-substituted-5-aminopyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles. Journal of Chemical Research, 2002(8), 398-400. Link (Establishes the base synthesis route of arylacetonitriles with hydrazine).

  • Purification of Aminopyrazoles (Recrystallization Solvents): Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link (Provides precedent for ethanol/water systems in pyrazole purification).

  • Hydrazine Removal Strategies: Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. ICH Harmonised Guideline. Link (Regulatory context for the necessity of the acid-wash step to remove hydrazine).

  • General Properties of 4-Aryl-1H-pyrazol-5-amines: PubChem Compound Summary for CID 16067341 (Analogous Structure). Link (Source for general solubility and pKa estimations).

Sources

Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Kinase-Modulating Therapeutics Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundament...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Kinase-Modulating Therapeutics

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with the pyrazole scaffold being recognized as a pharmacologically significant "privileged scaffold" due to its prevalence in a wide range of potent and selective inhibitors.[4][5][6][7]

This document provides a comprehensive guide for the initial screening and characterization of novel compounds built upon this framework, using 4-(3-methoxyphenyl)-1H-pyrazol-5-amine as an exemplary candidate. While this specific molecule is not yet a widely characterized inhibitor, its structure is representative of a chemical class with proven potential.[4][7] The following protocols are designed as a robust, self-validating workflow, guiding the researcher from initial biochemical potency assessment to validation of cellular activity. We will detail the causality behind experimental choices, ensuring a foundation built on scientific integrity.

Part 1: Primary Biochemical Screening: The ADP-Glo™ Kinase Assay

The primary objective is to determine if 4-(3-methoxyphenyl)-1H-pyrazol-5-amine directly inhibits the enzymatic activity of a target kinase and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is an ideal platform for this initial screen. It is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct indicator of kinase activity.[8][9] Its high sensitivity is particularly well-suited for identifying inhibitors of kinases with low catalytic activity.[9]

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed after the kinase reaction is complete.[10]

  • Stop & Deplete: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.

  • Detect: A "Kinase Detection Reagent" is then added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light, and the luminescent signal is directly proportional to the kinase activity.[10][11]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase + Substrate + ATP ADP ADP + Phospho-Substrate + Unused ATP Kinase->ADP Phosphorylation Compound Test Compound (e.g., 4-(3-methoxyphenyl)-1H-pyrazol-5-amine) Compound->Kinase Inhibition Reagent1 Add ADP-Glo™ Reagent ADP->Reagent1 Depletion Remaining ATP is depleted Reagent2 Add Kinase Detection Reagent Depletion->Reagent2 Conversion ADP is converted to ATP Reagent2->Conversion Luciferase Luciferase + Luciferin + New ATP Conversion->Luciferase Light Luminescent Signal Luciferase->Light cluster_0 Scenario A: Active Kinase (High FRET) cluster_1 Scenario B: Inhibited Kinase (Low FRET) Kinase_A Active Kinase PhosphoSubstrate_A Biotin-Phospho-Substrate Kinase_A->PhosphoSubstrate_A Substrate_A Biotin-Substrate + ATP Substrate_A->PhosphoSubstrate_A FRET_Complex Detection_A Tb-Antibody (Donor) + SA-Acceptor Excitation_A Excitation Light (340 nm) FRET_Complex->Excitation_A FRET Signal (e.g., 665 nm) Excitation_A->FRET_Complex Inhibitor Inhibitor Kinase_B Inactive Kinase Inhibitor->Kinase_B NoReaction_B No Phosphorylation Kinase_B->NoReaction_B Substrate_B Biotin-Substrate + ATP Substrate_B->NoReaction_B NoFRET No Proximity, No FRET Detection_B Tb-Antibody (Donor) + SA-Acceptor Excitation_B Excitation Light (340 nm) NoFRET->Excitation_B Donor Signal Only (e.g., 620 nm) Excitation_B->NoFRET Ligand Growth Factor / Stimulus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase_X Target Kinase (e.g., MEK) Receptor->Kinase_X Activates Substrate_Y Downstream Substrate (e.g., ERK) Kinase_X->Substrate_Y Phosphorylates Phospho_Y Phosphorylated Substrate (p-ERK) Substrate_Y->Phospho_Y Response Cellular Response (Proliferation, Survival) Phospho_Y->Response Inhibitor 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Inhibitor->Kinase_X Inhibits

Caption: Inhibition of a cellular signaling pathway.

Protocol: General Cellular Phosphorylation Assay (ELISA-based)
  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase in a 96-well cell culture plate and grow to ~80-90% confluency.

  • Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for 4-24 hours, depending on the cell type and pathway.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (or DMSO vehicle control) for 1-4 hours.

  • Stimulation (if necessary): If the pathway is inducible, add the appropriate stimulus (e.g., a growth factor like EGF) for a short period (5-30 minutes) to activate the target kinase.

  • Cell Lysis: Aspirate the media and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to ensure complete lysis.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated form of the downstream substrate.

    • Add cell lysates to wells pre-coated with a capture antibody for the total substrate protein.

    • After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated site. This antibody is often conjugated to an enzyme like HRP.

    • After further washing, add the HRP substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal (often measured in parallel wells or with a duplexed assay).

    • Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.

    • Determine the cellular IC50 by plotting percent inhibition versus compound concentration.

Conclusion

This structured, multi-assay approach provides a robust framework for evaluating the potential of a novel pyrazole-based compound like 4-(3-methoxyphenyl)-1H-pyrazol-5-amine as a kinase inhibitor. By starting with a sensitive biochemical screen, confirming with an orthogonal method, and validating in a physiologically relevant cellular context, researchers can generate high-quality, trustworthy data. This self-validating system minimizes the risk of artifacts and builds a strong foundation for further preclinical development, including selectivity profiling across a broader kinase panel and in vivo efficacy studies.

References

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Anonymous. ADP Glo Protocol. Available at: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • INiTS (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • DCReport (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. Available at: [Link]

  • Asif, M. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Research and Reviews (2024). Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Available at: [Link]

  • Sawyers, C. L. (2004). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development. Available at: [Link]

  • Liu, K., et al. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. Available at: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available at: [Link]

  • Roskoski, R. Jr. (2023). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Li, D., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • Van der Meer, T., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. PubMed. Available at: [Link]

  • Levin, R. S., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for the Cellular Characterization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Abstract The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, most notably in oncology.[1] Deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, most notably in oncology.[1] Derivatives of this heterocyclic compound have been extensively shown to interact with various critical cellular targets, including protein kinases (e.g., CDKs), tubulin, and DNA, leading to potent anti-proliferative and cytotoxic effects.[1] This document provides a comprehensive, phased framework for the initial cell-based characterization of the novel compound, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. As the specific biological activities of this molecule are not yet widely documented, this guide leverages established knowledge of the pyrazole class to propose a logical progression of assays, from broad phenotypic screening to more focused mechanistic studies. The protocols herein are designed to be self-validating and provide researchers with a robust starting point for elucidating the compound's mechanism of action and therapeutic potential.

Phase 1: Foundational Analysis - Primary Cytotoxicity Screening

Expert Rationale: The first and most critical step in evaluating a novel compound with a scaffold known for anticancer activity is to determine its effect on cell viability and proliferation. A broad-spectrum cytotoxicity screen across a panel of relevant cancer cell lines provides foundational data on potency (e.g., IC50/GI50 values) and potential tumor-type selectivity. The choice of cell lines should ideally represent different cancer types, such as breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2), as these have been used extensively in the evaluation of other pyrazole derivatives.[1][2][3] We will utilize the MTT assay, a reliable and cost-effective colorimetric method that measures metabolic activity as a proxy for cell viability.[4]

Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (Stock) Treat Add Serial Dilutions of Compound Compound->Treat Cells Culture & Harvest Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Lyse Solubilize Formazan (e.g., with DMSO) AddMTT->Lyse Read Measure Absorbance (570 nm) Lyse->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Generate Dose-Response Curve Calculate->Plot Determine Determine IC50/GI50 Values Plot->Determine

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies used for evaluating pyrazole derivatives.[2][4]

  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., MCF-7, A549) using trypsin.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (2,500 cells/well) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[5]

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) from the resulting sigmoidal curve.

Data Presentation: Cytotoxicity Profile

Summarize the results in a table for clear comparison of the compound's potency across different cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast (ER+)Experimental Value
MDA-MB-231Breast (Triple-Negative)Experimental Value
A549LungExperimental Value
HepG2LiverExperimental Value
HEK293Normal (Toxicity Control)Experimental Value

Phase 2: Mechanistic Insight - Apoptosis & Cell Cycle Analysis

Expert Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Many pyrazole-based anticancer agents induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[1][3] Flow cytometry is a powerful tool to investigate these mechanisms. We will use Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Simultaneously, we will analyze the cell cycle distribution to see if the compound causes cells to accumulate in a specific phase (e.g., G2/M), a hallmark of many kinase and tubulin inhibitors.[1][6]

Principle of Apoptosis Detection

G Viable Viable Cell Phosphatidylserine (PS) on inner leaflet Intact Membrane Annexin V: - PI: - EarlyApop Early Apoptotic Cell PS flips to outer leaflet Intact Membrane Annexin V: + PI: - Viable->EarlyApop Apoptosis Initiation LateApop Late Apoptotic / Necrotic Cell PS on outer leaflet Permeable Membrane Annexin V: + PI: + EarlyApop->LateApop Membrane Compromise Compound Compound Treatment

Caption: Principle of cell state differentiation using Annexin V and PI staining.

Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment:

    • Seed cells (e.g., 5 x 10⁵ cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-(3-methoxyphenyl)-1H-pyrazol-5-amine at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining (Apoptosis):

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Cell Harvesting and Staining (Cell Cycle):

    • Harvest cells as described above.

    • Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained samples on a flow cytometer.

    • For apoptosis, acquire data for FITC (Annexin V) and PI fluorescence.

    • For cell cycle, acquire data for PI fluorescence to determine DNA content (Sub-G1, G0/G1, S, G2/M phases).

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each quadrant (apoptosis) or phase (cell cycle).

Phase 3: Target Deconvolution - Specific Pathway Assays

Expert Rationale: Data from Phase 2 will guide the selection of more specific mechanistic assays. If cell cycle arrest is observed, particularly in the G2/M phase, it strongly suggests interference with microtubule dynamics or inhibition of cyclin-dependent kinases (CDKs).[1][4][6] Given that many pyrazole derivatives are potent kinase inhibitors, evaluating the compound's effect on key cell cycle regulators like CDK2 and CDK9 is a high-priority next step.[6]

Potential Mechanism of Action

G Compound 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine CDK CDK/Cyclin Complex Compound->CDK Inhibition PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate Phosphorylation Arrest Cell Cycle Arrest CDK->Arrest Substrate Substrate (e.g., Rb) Substrate->CDK Progression Cell Cycle Progression PhosphoSubstrate->Progression

Caption: Simplified pathway showing potential inhibition of a CDK by the compound, leading to cell cycle arrest.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This protocol describes a general method to assess direct enzyme inhibition. Commercial kits (e.g., ADP-Glo™ from Promega) are widely available and recommended for this purpose.

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for kinase activity.

    • Reconstitute active human recombinant CDK2/Cyclin E enzyme and the appropriate substrate (e.g., a specific peptide or Histone H1) to their working concentrations in the reaction buffer.

    • Prepare serial dilutions of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine in the reaction buffer. Include a known CDK2 inhibitor as a positive control (e.g., Ribociclib) and a vehicle (DMSO) control.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions (or controls).

    • Add the CDK2/Cyclin E enzyme to initiate the reaction, followed by the substrate and ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against compound concentration to determine the IC50 value for direct enzyme inhibition.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link][2]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). MDPI. Available at: [Link][5]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link][1]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link][4]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Available at: [Link][3]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PMC. Available at: [Link][6]

Sources

Application

Application Notes and Protocols for X-ray Crystallography of Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Group], Senior Application Scientist Introduction: The Structural Significance of Pyrazole Scaffolds Substituted pyrazoles are a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Structural Significance of Pyrazole Scaffolds

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anticancer, and anti-infective drugs.[1][2] Their prevalence in drug discovery is due to their versatile chemical nature, which allows for extensive substitution and modification to fine-tune their biological activity.[2][3] The three-dimensional arrangement of atoms within these molecules, and how they interact with their biological targets, is critical to their function. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4][5]

This guide provides a comprehensive overview of the principles and protocols for the single-crystal X-ray diffraction analysis of substituted pyrazole compounds. It is designed to equip researchers with the knowledge to navigate the entire crystallographic workflow, from crystal growth to structure validation, with a focus on the unique considerations for this important class of heterocyclic compounds.

Part 1: From Solution to Solid—The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Foundational Principles of Crystallization

The formation of a crystal is a thermodynamic process driven by the minimization of Gibbs free energy. For substituted pyrazoles, the interplay of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions dictates the packing of molecules in the crystal lattice.[6] The nature and position of substituents on the pyrazole ring significantly influence these interactions and, consequently, the ease of crystallization.[7][8]

Common Crystallization Techniques for Pyrazole Derivatives

The choice of crystallization method is highly dependent on the physicochemical properties of the specific pyrazole compound, particularly its solubility in various organic solvents.[8]

  • Slow Evaporation: This is the most straightforward and widely used technique.[5] A near-saturated solution of the pyrazole derivative is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The gradual evaporation of the solvent increases the compound's concentration, leading to nucleation and crystal growth.

    • Causality: The slow rate of evaporation is crucial. Rapid evaporation often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.

  • Vapor Diffusion: This method is particularly useful for compounds that are sensitive to air or require a more controlled approach to supersaturation.

    • Hanging Drop: A small drop of the concentrated pyrazole solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble "precipitant" solution. The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the pyrazole and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the pyrazole solution is placed directly on a post within the sealed well.

  • Solvent/Anti-Solvent Diffusion: This technique involves layering a solution of the pyrazole compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.

Protocol: Screening for Crystallization Conditions

A systematic approach to screening a variety of solvents and conditions is essential for successfully crystallizing a novel pyrazole derivative.

Materials:

  • Substituted pyrazole compound (highly pure)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, dichloromethane, acetonitrile)[8]

  • Small glass vials (e.g., 1-2 mL) with screw caps or parafilm

  • Microscope for crystal inspection

Procedure:

  • Solubility Testing: Begin by assessing the solubility of your pyrazole compound in a range of solvents. This will help in selecting appropriate solvents for crystallization trials.

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the pyrazole compound in a solvent in which it is readily soluble.

  • Set up Crystallization Trials:

    • Slow Evaporation: Dispense small aliquots of the stock solution into several vials. If necessary, dilute with different solvents to create a variety of solvent systems. Puncture the caps with a needle or cover with parafilm and poke a few small holes to allow for slow evaporation.

    • Vapor Diffusion: Set up hanging or sitting drop experiments with varying ratios of the pyrazole solution to the reservoir solution.

  • Incubation and Observation: Store the trials in a vibration-free environment at a constant temperature. Periodically inspect the vials under a microscope for the formation of single crystals. This may take anywhere from a few days to several weeks.

Parameter Rationale Typical Starting Points
Solvent System Influences solubility and intermolecular interactions.Single solvents and binary mixtures (e.g., ethanol/water, dichloromethane/hexane).
Concentration Must be near saturation for nucleation to occur.Empirically determined through solubility tests.
Temperature Affects solubility and evaporation rate.Room temperature is a common starting point.
Vessel Geometry Can influence evaporation rates and nucleation sites.Small vials or crystallization plates.

Part 2: Illuminating the Invisible—Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. This involves mounting the crystal and exposing it to a finely focused beam of X-rays.

Crystal Mounting and Handling

The quality of the diffraction data is highly dependent on the quality of the mounted crystal.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Using a cryoloop, carefully pick up the selected crystal. The crystal will adhere to the loop via a thin film of cryoprotectant oil (e.g., perfluoropolyether oil). This oil also serves to protect the crystal from the atmosphere, which is particularly important for air-sensitive or pyrophoric materials.[9]

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100 K). This minimizes radiation damage to the crystal during data collection.

X-ray Diffraction Experiment

The mounted and cooled crystal is placed on a goniometer within the X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.[10]

Workflow for X-ray Diffraction Data Collection:

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Select_Crystal Select High-Quality Crystal Mount_Crystal Mount on Cryoloop with Oil Select_Crystal->Mount_Crystal Flash_Cool Flash-Cool in Nitrogen Stream Mount_Crystal->Flash_Cool Mount_on_Diffractometer Mount on Diffractometer Flash_Cool->Mount_on_Diffractometer Collect_Diffraction_Images Collect Diffraction Images (Rotate Crystal) Mount_on_Diffractometer->Collect_Diffraction_Images Integrate_Reflections Integrate Reflection Intensities Collect_Diffraction_Images->Integrate_Reflections Scale_and_Merge Scale and Merge Data Integrate_Reflections->Scale_and_Merge Determine_Space_Group Determine Space Group Scale_and_Merge->Determine_Space_Group G cluster_solution Structure Solution cluster_refinement Structure Refinement Processed_Data Processed Diffraction Data (Intensities) Solve_Phase_Problem Solve Phase Problem (Direct Methods) Processed_Data->Solve_Phase_Problem Calculate_Initial_Map Calculate Initial Electron Density Map Solve_Phase_Problem->Calculate_Initial_Map Build_Initial_Model Build Initial Atomic Model Calculate_Initial_Map->Build_Initial_Model Refine_Model Least-Squares Refinement Build_Initial_Model->Refine_Model Check_Validation_Metrics Check Validation Metrics (R1, wR2, GooF) Refine_Model->Check_Validation_Metrics Final_Structure Final Validated Structure Check_Validation_Metrics->Final_Structure

Sources

Method

4-(3-methoxyphenyl)-1H-pyrazol-5-amine as a scaffold in medicinal chemistry

Application Note: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine as a Scaffold in Medicinal Chemistry Executive Summary The 4-(3-methoxyphenyl)-1H-pyrazol-5-amine scaffold represents a privileged structure in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine as a Scaffold in Medicinal Chemistry

Executive Summary

The 4-(3-methoxyphenyl)-1H-pyrazol-5-amine scaffold represents a privileged structure in modern drug discovery, particularly within the field of kinase inhibition. Its core architecture—an aminopyrazole fused with a 4-aryl substituent—mimics the adenine ring of ATP, allowing it to function as a potent hinge binder in the ATP-binding pocket of protein kinases such as Aurora kinases , CDKs (Cyclin-Dependent Kinases), and p38 MAPK .

This guide provides a comprehensive technical workflow for the synthesis, derivatization, and biological evaluation of this scaffold. It is designed for medicinal chemists seeking to leverage this moiety for structure-based drug design (SBDD).

Structural Significance & Binding Mode

The 5-aminopyrazole motif functions as a bidentate or tridentate hydrogen bond anchor. When substituted at the 4-position with a 3-methoxyphenyl group, the molecule gains a specific orientation that favors interactions with the kinase "gatekeeper" region or the solvent-accessible front pocket.

Mechanism of Action (Hinge Binding)
  • H-Bond Donor: The exocyclic amine (-NH2) donates a hydrogen to the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu residues).

  • H-Bond Acceptor: The pyrazole N2 (imine nitrogen) accepts a hydrogen from the backbone amide NH.

  • Hydrophobic Interaction: The 3-methoxyphenyl ring at position 4 projects into the hydrophobic pocket behind the ATP binding site, often interacting with the gatekeeper residue. The meta-methoxy group specifically can probe the size of the selectivity pocket or form water-mediated H-bonds.

Figure 1: Kinase Binding Logic

BindingMode Scaffold 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (N2 Acceptor) Scaffold->Hinge H-Bond (NH2 Donor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket Pi-Stacking / Hydrophobic (3-OMe-Phenyl) Solvent Solvent Front Scaffold->Solvent Derivatization Vector (N1 or Exocyclic N)

Caption: Schematic representation of the bidentate binding mode of the aminopyrazole scaffold within the ATP-binding pocket of a generic kinase.

Chemical Synthesis Protocol

The most robust route to 4-aryl-5-aminopyrazoles is the cyclocondensation of


-aryl-

-oxonitriles
with hydrazine. The precursor is generated via the formylation of the corresponding arylacetonitrile.
Reagents & Materials
  • Starting Material: 2-(3-Methoxyphenyl)acetonitrile (CAS: 19924-43-7).

  • Formylating Agent: Ethyl formate (excess).

  • Base: Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide.

  • Cyclizing Agent: Hydrazine hydrate (50-60%).

  • Solvents: Anhydrous THF, Ethanol.

Step-by-Step Protocol

Step 1: Synthesis of 2-Formyl-2-(3-methoxyphenyl)acetonitrile (Enolate)

  • Preparation: In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (1.2 equiv, washed with hexane to remove oil) in anhydrous THF (10 vol).

  • Addition: Cool to 0°C. Add ethyl formate (2.0 equiv) dropwise.

  • Reaction: Add a solution of 2-(3-methoxyphenyl)acetonitrile (1.0 equiv) in THF dropwise over 30 minutes.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn thick/yellow as the enolate salt forms.

  • Workup: Do not isolate the unstable free aldehyde. Use the crude enolate salt directly or evaporate volatiles gently if solvent exchange is needed.

Step 2: Cyclization to Pyrazole

  • Solvent Switch: Dissolve/suspend the crude enolate residue in absolute ethanol (10 vol).

  • Cyclization: Add hydrazine hydrate (2.5 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Quenching: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Isolation: Pour into ice-cold water. The product usually precipitates as a solid. Filter and wash with cold water/hexanes.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Figure 2: Synthesis Workflow

Synthesis SM 2-(3-Methoxyphenyl)acetonitrile Intermediate Intermediate: 2-Formyl-2-(3-methoxyphenyl)acetonitrile (Enolate Salt) SM->Intermediate Formylation Reagents1 NaH, Ethyl Formate THF, 0°C -> RT Reagents1->Intermediate Product FINAL SCAFFOLD: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine Intermediate->Product Cyclocondensation Reagents2 Hydrazine Hydrate Ethanol, Reflux Reagents2->Product

Caption: Two-step synthetic route converting the nitrile precursor to the aminopyrazole scaffold.

Medicinal Chemistry: Derivatization Strategies

Once the core scaffold is synthesized, it serves as a versatile building block. The exocyclic amine is the primary vector for library generation.

A. Urea Formation (Kinase Selectivity)

Converting the amine to a urea is a classic strategy to reach the "DFG-out" pocket or solvent channel (e.g., AT9283 analogue).

  • Protocol: React scaffold with an aryl isocyanate in DCM/DMF.

  • Reagents: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine + R-NCO

    
     Pyrazolyl-Urea.
    
  • Rationale: The urea moiety adds two H-bond donors/acceptors, often improving potency against Aurora kinases.

B. Amide Coupling
  • Protocol: Standard EDC/HOBt or HATU coupling with carboxylic acids.

  • Note: The exocyclic amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyrazole ring. Heating or strong coupling agents (e.g., T3P) may be required.

C. Suzuki Coupling (Post-Scaffold Modification)

If the 3-methoxy group is replaced by a halogen (e.g., 3-bromo), the phenyl ring can be further diversified via Suzuki-Miyaura coupling to explore the hydrophobic pocket depth.

Biological Evaluation Protocols

To validate the scaffold's activity, the following assays are recommended.

In Vitro Kinase Assay (FRET-based)
  • Objective: Determine IC50 against target kinases (e.g., Aurora A/B, CDK2).

  • Method:

    • Incubate kinase, fluorescently labeled peptide substrate, and ATP (at

      
      ) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
      
    • Add test compound (dissolved in DMSO) in a serial dilution (e.g., 10

      
      M to 1 nM).
      
    • Incubate for 60 mins at RT.

    • Add Stop Solution/Detection Reagent (e.g., EDTA + Phospho-specific antibody).

    • Read FRET signal on a plate reader (e.g., EnVision).

Cellular Viability Assay
  • Cell Lines: HCT116 (Colon cancer), HeLa (Cervical cancer).

  • Method:

    • Seed cells (3000 cells/well) in 96-well plates.

    • Treat with compound for 72 hours.

    • Add Resazurin or CellTiter-Glo reagent.

    • Measure fluorescence/luminescence.

    • Calculate EC50.

References

  • Structure & Synthesis: Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[1] Acta Crystallographica Section E. Link

  • Kinase Inhibition (Aurora/CDK): Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Link

  • General Synthesis of Aminopyrazoles: Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • p38 MAPK Inhibitors: Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: In Vitro Cytotoxicity Evaluation of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

[1][2] Executive Summary & Compound Profile This guide details the operational workflow for evaluating the cytotoxic potential of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . While pyrazole derivatives are privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

This guide details the operational workflow for evaluating the cytotoxic potential of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . While pyrazole derivatives are privileged scaffolds in medicinal chemistry—often acting as inhibitors of Cyclin-Dependent Kinases (CDKs), VEGFR, or p38 MAPK—the specific regioisomerism of the aryl group at the 4-position, combined with a meta-methoxy substitution, dictates unique solubility and binding characteristics.[1]

Unlike 3-aryl or 5-aryl isomers, 4-aryl-1H-pyrazol-5-amines mimic the ATP-binding pocket geometry of many kinases, making them potent candidates for antiproliferative applications.[1] This protocol provides a self-validating framework to determine the IC₅₀, assess solubility limits, and identify the mode of cell death (apoptosis vs. necrosis).[1]

Compound Technical Specifications
PropertyDetail
IUPAC Name 4-(3-methoxyphenyl)-1H-pyrazol-5-amine
Molecular Weight ~189.21 g/mol
Predicted LogP ~1.8 – 2.2 (Moderately Lipophilic)
Primary Solubility DMSO (Dimethyl Sulfoxide)
Storage -20°C (Solid), -80°C (In DMSO solution)
Target Class Potential Kinase Inhibitor (CDK2/CDK9), Tubulin Polymerization Inhibitor

Experimental Workflow (Visualized)

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

G cluster_Assays Readout Phase Stock Stock Prep (20 mM in DMSO) QC Solubility QC (Turbidity Check) Stock->QC Treat Compound Treatment (Serial Dilution) QC->Treat Pass Seeding Cell Seeding (24h Attachment) Seeding->Treat MTT Metabolic Assay (MTT/CCK-8) Treat->MTT LDH Membrane Integrity (LDH Release) Treat->LDH FACS Mechanism (Annexin V / PI) Treat->FACS If IC50 < 10µM Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis

Caption: Workflow for cytotoxicity profiling. Mechanistic assays (FACS) are triggered only if the compound exhibits potency (IC₅₀ < 10 µM) in metabolic screens.[1]

Reagent Preparation & Handling

Critical Causality: Pyrazole derivatives are prone to precipitation in aqueous media. Improper solubilization is the #1 cause of "false negative" cytotoxicity data.[1]

Stock Solution (20 mM)
  • Weigh approximately 3.78 mg of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine .

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds. Inspect visually. If particles remain, sonicate at 37°C for 5 minutes.

  • Aliquot: Split into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation.

  • Storage: Store at -80°C. Stable for 6 months.

Working Solutions (Day of Assay)

Prepare serial dilutions in complete cell culture medium immediately before use.

  • Maximum DMSO Tolerance: The final concentration of DMSO in the well must not exceed 0.5% (v/v) .[1] Higher levels induce background toxicity.

  • Dilution Scheme (Example for 100 µM Top Concentration):

    • Intermediate: Dilute 5 µL of 20 mM Stock into 995 µL Medium → 100 µM (0.5% DMSO) .

    • Serial: Perform 1:2 or 1:3 serial dilutions using medium containing 0.5% DMSO (vehicle) to maintain constant solvent concentration across all doses.[1]

Core Protocol: Metabolic Viability Assay (MTT/CCK-8)[1]

Rationale: This assay measures mitochondrial dehydrogenase activity, a proxy for cell viability. It is the industry standard for establishing IC₅₀ values.[1]

Cell Line Selection

Select cell lines based on the pyrazole scaffold's typical targets (Kinases/Tubulin):

  • MCF-7 (Breast): Highly sensitive to CDK inhibitors.[1]

  • A549 (Lung): Standard for general cytotoxicity.[1]

  • HepG2 (Liver): Critical for assessing hepatotoxicity (safety profile).[1]

  • WI-38 or HFF-1 (Normal Fibroblasts): REQUIRED control to determine the Selectivity Index (SI).[1]

Step-by-Step Procedure
  • Seeding:

    • Harvest cells in the exponential growth phase.[1]

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old medium (carefully).

    • Add 100 µL of fresh medium containing the compound dilutions (Range: 0.1 µM to 100 µM).

    • Controls (n=3 wells each):

      • Negative Control:[1] 0.5% DMSO in medium.

      • Positive Control:[1] Doxorubicin (1 µM) or Cisplatin (10 µM).[1]

      • Blank: Medium only (no cells).[1]

  • Incubation:

    • Incubate for 48 to 72 hours .[2] (Pyrazoles acting on cell cycle often require 48h+ to show effect).[1]

  • Readout (MTT):

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Remove medium. Add 100 µL DMSO to dissolve crystals.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Advanced Mechanism: Apoptosis vs. Necrosis

If the IC₅₀ is promising (< 10 µM), distinguish between regulated cell death (apoptosis) and non-specific toxicity (necrosis) using Flow Cytometry.[1]

Annexin V / Propidium Iodide (PI) Staining

Logic: 4-aryl-pyrazoles often induce apoptosis via Caspase-3 activation.[1]

  • Annexin V (+): Binds exposed Phosphatidylserine (Early Apoptosis).[1]

  • PI (+): Enters cells with ruptured membranes (Late Apoptosis/Necrosis).[1]

Protocol:

  • Seed cells in 6-well plates (2 x 10⁵ cells/well).

  • Treat with IC₅₀ concentration of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine for 24 hours.

  • Harvest cells (trypsinize gently; do not lyse).[1]

  • Wash with cold PBS. Resuspend in Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

  • Analyze via Flow Cytometer (FL1 vs FL3 channels).[1]

Data Analysis & Reporting

Calculation of IC₅₀

Normalize raw absorbance data using the following formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.

Selectivity Index (SI)

[1]
  • SI > 3: Potential drug candidate.[3]

  • SI < 1: General toxin (likely unsuitable for development).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubility at high concentration.[1]Reduce max concentration to 50 µM. Verify DMSO is 0.5%.
High Background (Blank) Contamination or phenol red interference.[1]Use phenol red-free medium or subtract 630 nm reference.[1]
No cytotoxicity at 100 µM Compound is inactive or cell line is resistant.Verify stock concentration. Try a different cell line (e.g., if MCF-7 fails, try HepG2).[1]
High variability (Error bars) Pipetting error or evaporation.Use multi-channel pipettes. Fill edge wells with PBS (evaporation barrier).[1]

References

  • Nitulescu, G. M., et al. (2013). "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. (Establishes baseline cytotoxicity protocols for pyrazole scaffolds).

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT and related methods." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] (The authoritative protocol for MTT assays).

  • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of antineoplastic agents."[1] European Journal of Medicinal Chemistry. (Review of 4-aryl vs 3-aryl pyrazole SAR).

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (Original methodology).

  • GraphPad Software. "Dose-response data analysis guide." (Standard statistical methods for IC50).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yield in 4-(3-methoxyphenyl)-1H-pyrazol-5-amine synthesis

Ticket #: PYR-403-OMe Status: Open Subject: Optimization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Synthesis (Yield <40%) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-403-OMe Status: Open Subject: Optimization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Synthesis (Yield <40%) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue Summary

Users frequently report low isolated yields (20–40%) when synthesizing 4-(3-methoxyphenyl)-1H-pyrazol-5-amine from 2-(3-methoxyphenyl)acetonitrile. Common failure modes include:

  • Incomplete C-acylation: Recovery of starting nitrile.

  • Oiling Out: Product forms a gummy residue during workup, trapping impurities.

  • Azine Formation: Formation of insoluble yellow/orange by-products.

Technical Analysis & Core Strategy

The synthesis relies on a Claisen-type condensation followed by a heterocyclization . The 3-methoxy substituent presents a specific electronic challenge: it is inductively withdrawing but resonance donating. This can slightly destabilize the


-carbanion compared to nitro- or halo-analogs, making the initial deprotonation/formylation the rate-limiting step.

The Solution: We must shift from a "standard" one-pot protocol to a Telescoped Two-Stage System with a strict checkpoint at the enolate stage.

Module 1: The Critical C-Acylation (Formylation)

The majority of yield loss occurs here. If the enol-nitrile intermediate is not formed quantitatively, the subsequent hydrazine step generates complex mixtures.

Recommended Protocol: The "Dry-Base" Method

Do not use sodium ethoxide (NaOEt) in ethanol if yields are low. Switch to Sodium Hydride (NaH) in Toluene or THF .

Reagents:

  • 2-(3-methoxyphenyl)acetonitrile (1.0 equiv)

  • Ethyl formate (1.5 - 2.0 equiv) [Freshly distilled recommended]

  • NaH (60% dispersion, 1.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Optimization:

  • The "Clean" Start: Wash NaH with dry hexane to remove mineral oil if the reaction scale is <5g (optional but helps visualization). Suspend NaH in anhydrous THF under Argon/N2.

  • Controlled Addition: Mix the nitrile and ethyl formate together. Add this mixture dropwise to the NaH suspension at 0–5°C.

    • Why? Adding the nitrile to the base without the electrophile (ethyl formate) can lead to self-condensation (Thorpe reaction).

  • The Push: Allow to warm to room temperature. If no heavy precipitate (enolate salt) forms within 1 hour, heat to reflux (65°C) for 2-3 hours.

  • Checkpoint 1 (Crucial): Take a 50 µL aliquot. Quench with dilute HCl. Extract with EtOAc.[2] Run TLC.

    • Success Criteria: Disappearance of starting nitrile (

      
       in Hex/EtOAc) and appearance of the enol (
      
      
      
      , often streaks).
Troubleshooting Table: Acylation Stage
ObservationDiagnosisCorrective Action
No precipitate formed Incomplete deprotonation.Increase temp to reflux; ensure THF is dry (water kills the enolate).
Starting material remains Equilibrium issue.Add 0.1 equiv of dry MeOH . This generates a catalytic amount of highly active NaOMe in situ while maintaining NaH strength.
Dark brown/black color Polymerization/Oxidation.Degas solvents thoroughly. The electron-rich methoxy ring is oxidation-sensitive.

Module 2: Cyclization & Purification

The pyrazole ring forms rapidly, but isolating the amine requires pH control.

Protocol:

  • Quench: Cool the reaction mixture (containing the sodium enolate salt) to 0°C.

  • Hydrazine Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise.

    • Note: Do not use anhydrous hydrazine; water is actually beneficial here to solubilize the salt.

  • Cyclization: Stir at RT for 1 hour, then heat to 50°C for 30 mins.

  • Solvent Swap (If oiling occurs): If using Toluene, evaporate and switch to Ethanol for the cyclization step to ensure homogeneity.

Isolation Workflow (The "pH Swing")

Aminopyrazoles are amphoteric but behave largely as bases.

  • Evaporation: Remove bulk organic solvent (THF/EtOH).

  • Acid Wash: Resuspend residue in 1N HCl . The product will dissolve (as the hydrochloride salt); non-polar impurities (unreacted nitrile) will not.

  • Filtration: Filter the acidic solution to remove solids/gums.

  • Precipitation: Slowly basify the filtrate with Sat. NaHCO3 or NH4OH to pH 8-9.

  • Collection: The product should precipitate as a white/off-white solid.

Visual Troubleshooting Logic

PyrazoleSynthesis Start Start: 2-(3-methoxyphenyl)acetonitrile Step1 Step 1: Acylation (NaH + Ethyl Formate) Start->Step1 Check1 Checkpoint: TLC/LCMS (SM consumed?) Step1->Check1 Issue1 Issue: SM Remains Check1->Issue1 No Intermediate Intermediate: Enol-Nitrile Salt (Precipitate) Check1->Intermediate Yes Fix1 Add 5% MeOH (cat.) or Increase Temp Issue1->Fix1 Fix1->Step1 Step2 Step 2: Cyclization (+ Hydrazine Hydrate) Intermediate->Step2 Result Result Analysis Step2->Result PathA Precipitate is Gummy/Oil Result->PathA PathB Yellow Insoluble Solid Result->PathB Final Final Product: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Result->Final Clean Precipitate FixA Acid-Base Workup: Dissolve in HCl -> Filter -> Basify PathA->FixA FixA->Final FixB Azine Formation: Reduce Hydrazine excess or Add Hydrazine at 0°C PathB->FixB

Caption: Decision tree for monitoring reaction progress and selecting the correct workup based on physical observation.

FAQ: Expert Insights

Q1: Can I use DMF-DMA (Dimethylformamide dimethyl acetal) instead of Ethyl Formate? A: Yes, and it often provides higher purity.

  • Protocol: Reflux the nitrile with 1.2 equiv of DMF-DMA in Toluene. No base is needed. Isolate the enaminonitrile intermediate (usually a solid) by filtration before reacting with hydrazine. This prevents azine formation completely.

  • Trade-off: DMF-DMA is more expensive than ethyl formate.

Q2: My product is pink/red. Is it impure? A: Likely trace oxidation of the electron-rich methoxy-phenyl ring or trace iron contamination. Recrystallize from Ethanol/Water (1:1) with a pinch of activated charcoal.

Q3: Why is the melting point lower than literature values? A: Aminopyrazoles trap solvent easily. Dry the solid at 60°C under high vacuum ( < 5 mbar) for 12 hours. Also, ensure you have the free base, not the HCl salt (HCl salts melt/decompose at much higher temps).

References

  • General Pyrazole Synthesis (The Knorr/Claisen Logic)

    • Organic Syntheses, Coll. Vol. 8, p.396 (1993); Vol. 68, p.10 (1990).
    • Source:

  • El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles involving the reaction of 3-amino-4-arylpyrazole with nitriles. Journal of Chemical Research.
  • One-Pot Optimization (Iodine Catalysis Reference)

    • Pires, C. S., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry.
    • Source:

    • Relevance: Validates the reflux conditions in MeCN/Ethanol for substituted hydrazine cycliz
  • Al-Shiekh, M. A., et al. (2004). Synthesis of some new heterocycles from 3-amino-4-cyanopyrazole. Journal of the Chinese Chemical Society.

Sources

Optimization

Technical Support Center: Identifying Byproducts in Pyrazole Synthesis via TLC and HPLC

Welcome to the Technical Support Center for pyrazole synthesis analytics. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproduct formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis analytics. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproduct formation during pyrazole synthesis using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis?

A1: The nature of byproducts is intrinsically linked to the synthetic route employed. The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Key byproducts to anticipate include:

  • Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomeric pyrazole products can form.[3][4] These isomers often possess very similar polarities, making their separation and identification challenging.

  • Pyrazoline Intermediates: Incomplete cyclization or subsequent aromatization can lead to the presence of pyrazoline intermediates in the crude reaction mixture.[4][5]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can generate colored impurities, frequently resulting in yellow or red-hued reaction mixtures.[4] Decomposition of hydrazine, especially at elevated temperatures, can also contribute to this.

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine are common impurities, particularly in cases of incomplete reactions.[4][5]

  • Byproducts from Enaminone Routes: When using enaminones as precursors, byproducts can arise from incomplete reaction or side reactions with the dimethylformamide dimethyl acetal (DMF-DMA) used in their preparation.[6][7]

Q2: My TLC plate shows significant tailing for my pyrazole product. What's causing this and how can I fix it?

A2: Tailing on a TLC plate is a common issue, often indicating an interaction between your compound and the stationary phase (typically silica gel).[8] Pyrazoles, being nitrogen-containing heterocycles, can exhibit basic properties. This basicity can lead to strong interactions with the slightly acidic silanol groups on the silica gel surface, causing the spot to tail.[8]

Here’s how to address it:

  • Solvent System Modification: The most effective solution is to modify your mobile phase. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can neutralize the acidic sites on the silica gel, minimizing the interaction and resulting in sharper, more defined spots.[8]

  • Sample Concentration: Overloading the TLC plate with a highly concentrated sample can also lead to tailing and streaking.[9] Try diluting your sample before spotting it on the plate.

  • Choice of Stationary Phase: If tailing persists, consider using a different type of TLC plate, such as alumina, which has a more basic surface.[8]

Q3: I'm seeing multiple, closely-eluting peaks in my HPLC chromatogram. How can I confirm if they are regioisomers?

A3: Distinguishing between regioisomers is a frequent challenge in pyrazole synthesis.[6] Since they have the same mass, mass spectrometry alone won't differentiate them. Here's a systematic approach:

  • Optimize HPLC Separation: The first step is to achieve baseline separation of the peaks. You can improve resolution by:

    • Adjusting Mobile Phase Composition: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase can significantly impact selectivity.[10]

    • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve separation.

    • Modifying the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[11]

    • Varying the Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, potentially improving separation.[10]

  • Spectroscopic Analysis: Once separated, collect fractions of each peak and analyze them using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts and coupling patterns of the protons and carbons on and adjacent to the pyrazole ring will differ between isomers.

    • Hyphenated Techniques: Techniques like LC-MS/MS or LC-NMR can provide structural information directly on the separated peaks, aiding in their identification.[12][13]

Q4: My reaction mixture is a deep red color, but my desired pyrazole is white. What could be the cause?

A4: The development of a strong color, particularly yellow or red, in a pyrazole synthesis is often indicative of impurity formation.[4] The likely culprits are:

  • Hydrazine Decomposition: Phenylhydrazine and other substituted hydrazines can be unstable, especially at elevated temperatures, and can decompose to form colored byproducts.[4] Using freshly distilled or high-purity hydrazine and maintaining careful temperature control can mitigate this.

  • Oxidation: The reaction intermediates or even the final pyrazole product can be susceptible to air oxidation, leading to the formation of colored species.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

To remove these colored impurities, consider treating a solution of your crude product with activated charcoal, followed by filtration.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the TLC and HPLC analysis of pyrazole synthesis reactions.

TLC Troubleshooting
Issue Possible Causes Solutions
Streaking or Tailing Spots Highly polar or basic nature of the pyrazole interacting with the acidic silica gel.[8] Sample is too concentrated.[9]Add a small amount of triethylamine (0.1-1%) or a few drops of acetic acid to the mobile phase.[8] Dilute the sample before spotting.[14]
Poor Separation (Spots too close) Inappropriate solvent system polarity.Systematically vary the solvent ratio to optimize the separation. Try a different solvent system with different polarity characteristics.[9]
No Spots Visible Sample concentration is too low. The compound is not UV active or does not stain.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[15] Use a different visualization technique (e.g., iodine chamber, potassium permanganate stain).[16]
Uneven Solvent Front The TLC plate is touching the side of the developing chamber. The edge of the TLC plate is chipped or irregular.[14]Ensure the plate is centered in the chamber and not touching the sides. Cut the bottom of the plate to ensure a straight edge.[14]
HPLC Troubleshooting
Issue Possible Causes Solutions
Peak Tailing Secondary interactions between basic pyrazole and residual silanols on the column. Column contamination.[17]Add a competing base like triethylamine (0.1%) to the mobile phase. Use a column with end-capping. Flush the column with a strong solvent.[17]
Peak Fronting Sample overload.[11] Sample solvent is stronger than the mobile phase.[17]Reduce the injection volume or dilute the sample.[11] Dissolve the sample in the mobile phase.[17]
Split Peaks Partially blocked frit or void at the head of the column.[18] Contamination in the guard column.[18]Reverse flush the column. If the problem persists, replace the column.[18] Replace the guard column.[18]
Broad Peaks High dead volume in the system.[17] Column contamination or degradation.[17] Mobile phase composition is not optimal.[10]Check and tighten all fittings. Use shorter, narrower tubing where possible.[17] Clean or replace the column.[17] Adjust the mobile phase composition or gradient profile.[10]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of Pyrazole Synthesis
  • Plate Preparation: Use silica gel 60 F254 pre-coated plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted sample, the starting materials (co-spot), and a reference standard of the expected product (if available) onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[16] If necessary, use a staining agent like iodine or potassium permanganate.

  • Analysis: Calculate the Retention Factor (Rf) for each spot and compare the reaction mixture lane to the starting material and product lanes to assess reaction progress and byproduct formation.

Protocol 2: General HPLC Method for Pyrazole Purity Analysis

This protocol provides a starting point for developing a robust HPLC method for analyzing pyrazole purity.[5][19]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the pyrazole and potential impurities absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter before injection.

Visual Workflows

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start: Reaction Mixture sample_prep Sample Dilution start->sample_prep plate_spot Spot Plate (Sample, SM, Co-spot) sample_prep->plate_spot develop Develop Plate plate_spot->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Rf & Byproducts visualize->analyze tailing Tailing/Streaking? analyze->tailing poor_sep Poor Separation? analyze->poor_sep modify_mp Modify Mobile Phase tailing->modify_mp change_ss Change Solvent System poor_sep->change_ss

Caption: Workflow for TLC Analysis of Pyrazole Synthesis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization & Identification start Start: Crude Product sample_prep Dissolve & Filter Sample start->sample_prep inject Inject into HPLC sample_prep->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate peak_shape Assess Peak Shape integrate->peak_shape resolution Check Resolution integrate->resolution optimize_method Optimize Method (Gradient, T) peak_shape->optimize_method resolution->optimize_method fraction_collect Fraction Collection & NMR/MS optimize_method->fraction_collect

Caption: Workflow for HPLC Analysis and Byproduct Identification.

References

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • IJRASET. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • IJPQA. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • WJPPS. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • ResearchGate. (2025, August 7). Impurity profiling of pharmaceuticals by thin-layer chromatography.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • Pharmatutor. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • PMC. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • The Royal Society of Chemistry. (n.d.). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • PMC. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
  • HETEROCYCLES. (2012, July 20). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Unknown. (n.d.). Knorr Pyrazole Synthesis.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in Regioselective Pyrazole Synthesis

Welcome to the Technical Support Center for the regioselective synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling isomer formation in their synthetic routes. As Senior Application Scientists, we understand that achieving high regioselectivity is often a critical bottleneck. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis, and why is it a significant challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, the classic and most common method, the Knorr pyrazole synthesis, involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3][4] This reaction can lead to two different regioisomeric pyrazoles because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound.[1] The resulting mixture of isomers can be difficult and costly to separate, making the control of regioselectivity a crucial aspect of efficient synthesis, particularly in drug discovery where specific isomers often possess the desired biological activity.[2]

Q2: What are the primary factors that influence the regiochemical outcome of pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors. Understanding these is key to troubleshooting and optimizing your reaction. The main influences are:

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a pivotal role. Electron-withdrawing groups (e.g., -CF3, -CO2Et) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the attack to the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable set of parameters.

    • pH: The acidity or basicity of the reaction medium can dramatically alter the regiochemical outcome.[2] Under acidic conditions, protonation of the hydrazine can change its nucleophilicity, while basic conditions can favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[1][2]

    • Solvent: The choice of solvent can have a profound impact. For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity compared to more conventional solvents like ethanol.[2][5]

    • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the regioisomers formed.[2]

Q3: Beyond the Knorr condensation, what other synthetic strategies can be employed to achieve high regioselectivity?

A3: When the classical approach proves problematic, several alternative methods can provide excellent regiocontrol:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, β-enaminones or α-oxoketene N,S-acetals can be used.[2] These substrates have inherently different reactivity at the two electrophilic centers, which can enforce a high degree of regioselectivity.[2]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[2][6][7] It offers a distinct pathway to the pyrazole core and can provide access to regioisomers that are difficult to obtain through condensation reactions.

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the pyrazole ring. MCRs can offer high atom economy and can be designed to be highly regioselective, sometimes with the aid of a catalyst.[2][3]

Q4: How does microwave-assisted synthesis influence the regioselectivity of pyrazole formation?

A4: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in heterocyclic chemistry. It often leads to significantly reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating methods.[2] The selective heating of polar molecules by microwaves can sometimes favor the transition state leading to one regioisomer over the other, providing a practical handle for controlling the reaction outcome.[2]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are very similar, leading to little or no preference for the site of initial hydrazine attack.

Causality Analysis:

The lack of differentiation between the two carbonyl groups means that the activation energies for the two competing reaction pathways are nearly identical. To resolve this, you must introduce a factor that preferentially lowers the energy of one pathway.

Troubleshooting Steps:

  • Solvent Modification: This is often the most effective and experimentally simple first step.

    • Protocol: Switch from standard solvents like ethanol or methanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

    • Rationale: Fluorinated alcohols are non-nucleophilic and have unique hydrogen-bonding properties.[5] Unlike ethanol, which can compete with the hydrazine for attack at the more electrophilic carbonyl, TFE and HFIP do not, thus preserving the inherent electronic bias of the substrate and leading to higher regioselectivity.[5]

  • pH Adjustment:

    • Protocol: Systematically screen the reaction under acidic and basic conditions. For acidic conditions, add a catalytic amount of an acid like HCl, H2SO4, or p-TsOH.[1] For basic conditions, use a base such as sodium acetate (NaOAc).[1]

    • Rationale: Under acidic conditions, the reaction mechanism can be altered. Protonation of a carbonyl can increase its electrophilicity, or the nature of the hydrazine nucleophile can change. Conversely, basic conditions can deprotonate the hydrazine, increasing its nucleophilicity and potentially favoring attack at the more sterically accessible site.[2]

  • Temperature Variation:

    • Protocol: Run the reaction at a range of temperatures, for example, 0 °C, room temperature, and reflux.

    • Rationale: Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer. Higher temperatures can lead to the thermodynamically more stable product. By varying the temperature, you can determine if there is a kinetic window that favors the formation of your desired isomer.

Issue 2: The reaction is regioselective, but it forms the undesired isomer.

This occurs when the inherent electronic and steric biases of your substrates favor the formation of the "wrong" isomer under standard reaction conditions.

Causality Analysis:

The regiochemical preference is dictated by the combination of steric and electronic factors of your specific substrates. To reverse this, you must fundamentally alter the reaction pathway or the nature of the reactants.

Troubleshooting Steps:

  • Employ a Dicarbonyl Surrogate (A Change in Strategy):

    • Protocol: Instead of a 1,3-diketone, synthesize a corresponding β-enaminone. This is achieved by reacting the 1,3-diketone with a secondary amine (e.g., pyrrolidine, morpholine). The resulting enaminone can then be reacted with the hydrazine.

    • Rationale: This approach "locks in" the regiochemistry before the cyclization step.[2] The enamine nitrogen makes the adjacent carbonyl significantly less electrophilic, forcing the hydrazine to attack the remaining carbonyl group. This is a robust method for achieving high regioselectivity.[2]

  • Leverage a Different Synthetic Methodology:

    • Protocol: Consider a 1,3-dipolar cycloaddition. For example, react an alkyne with a diazo compound generated in situ from an N-tosylhydrazone.[6]

    • Rationale: This approach completely bypasses the issues of competing carbonyl reactivity in the Knorr synthesis. The regioselectivity is instead governed by the electronic and steric properties of the alkyne and the diazo compound, often providing a predictable and high-yielding route to the desired isomer.

Issue 3: I am having difficulty with the N-alkylation of my unsymmetrical pyrazole, resulting in a mixture of N-1 and N-2 alkylated products.

Once an unsymmetrical pyrazole is formed, its functionalization at the nitrogen atoms presents another regioselectivity challenge.

Causality Analysis:

The pyrazole ring has two nitrogen atoms: a pyridine-like (sp2) nitrogen and a pyrrole-like (NH) nitrogen.[8][9] Deprotonation of the NH group generates a pyrazolate anion, where the negative charge is delocalized over both nitrogen atoms. The site of alkylation is then determined by a combination of factors including the nature of the counter-ion (from the base), the solvent, and the steric hindrance around each nitrogen atom.

Troubleshooting Steps:

  • Base and Counter-ion Selection:

    • Protocol: If you are using a base like potassium carbonate (K2CO3), which can lead to mixtures, switch to a base that provides a more covalent metal-nitrogen bond, such as sodium hydride (NaH).[10]

    • Rationale: The choice of base and its corresponding counter-ion can influence the location of the cation in the pyrazolate salt.[10] A smaller, harder cation like Na+ may coordinate more tightly to one of the nitrogen atoms, sterically hindering it and directing the alkylating agent to the other nitrogen.

  • Steric Control:

    • Protocol: If possible, introduce a bulky protecting group at a position adjacent to one of the nitrogen atoms. After alkylation, this group can be removed.

    • Rationale: This is a classic synthetic strategy. A large group will sterically block the adjacent nitrogen, forcing alkylation to occur at the more accessible nitrogen atom.

Data Presentation & Protocols

Table 1: Effect of Solvent on the Regioisomeric Ratio in Pyrazole Synthesis

This table summarizes the dramatic effect of fluorinated solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.

1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (3-CF3 : 5-CF3)Reference
2-FurylEthanol45:55[5]
2-FurylTFE85:15[5]
2-FurylHFIP 97:3 [5]
PhenylEthanol55:45[5]
PhenylTFE90:10[5]
PhenylHFIP >99:1 [5]

Data adapted from Fustero et al., J. Org. Chem. 2008, 73 (9), pp 3523–3526.[5]

Experimental Protocol: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol provides a general method for achieving high regioselectivity in the synthesis of N-methylpyrazoles.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in the required volume of HFIP to achieve a 0.2 M concentration.

  • To this stirring solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry.[2]

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Potential Products Diketone Unsymmetrical 1,3-Diketone Electronic Electronic Effects (EWG vs EDG) Diketone->Electronic Steric Steric Hindrance Diketone->Steric Hydrazine Substituted Hydrazine Hydrazine->Steric IsomerA Regioisomer A Electronic->IsomerA Favors one pathway IsomerB Regioisomer B Steric->IsomerB Favors alternative pathway Conditions Reaction Conditions (Solvent, pH, Temp) Conditions->IsomerA Conditions->IsomerB

Caption: Key factors influencing the regiochemical outcome.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Poor Regioselectivity (e.g., 1:1 Mixture) Solvent Solvent Start->Solvent Check1 Regioselectivity Improved? Solvent->Check1 pH Step 2: Adjust pH (Screen Acidic/Basic Conditions) Check1->pH No End End: High Regioselectivity Achieved Check1->End Yes Check2 Regioselectivity Improved? pH->Check2 Strategy Step 3: Change Strategy (Use Dicarbonyl Surrogate or 1,3-Dipolar Cycloaddition) Check2->Strategy No Check2->End Yes Strategy->End

Caption: A stepwise approach to troubleshooting regioselectivity.

References

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 73(9), 3523-3526.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
  • Various Authors. (2019).
  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • Various Authors. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • MDPI. (2023).
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and scalable synthesis of this important pyrazole intermediate.

I. Introduction to the Synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

The synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine is a critical process in the development of various pharmacologically active molecules. The most common and versatile method for preparing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the desired pyrazole ring system.

This guide will focus on a two-step synthetic sequence:

  • Synthesis of the β-ketonitrile precursor: 3-(3-methoxyphenyl)-3-oxopropanenitrile.

  • Cyclization with hydrazine to form the final product, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

We will delve into the practical considerations, potential challenges, and solutions for each step, with a particular emphasis on scalability.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of β-Ketonitrile (Precursor) 1. Incomplete reaction during the Claisen condensation. 2. Decomposition of the starting materials or product. 3. Inefficient work-up leading to product loss.1. Ensure anhydrous conditions and the use of a suitable base (e.g., sodium ethoxide, sodium hydride). Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. 2. Control the reaction temperature carefully, as the condensation can be exothermic. 3. During work-up, acidify the reaction mixture carefully to a pH of 4-5 to precipitate the product. Avoid overly acidic conditions which can cause degradation.
Low or No Yield of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine 1. Incomplete cyclization of the hydrazone intermediate. 2. Formation of regioisomers. 3. Degradation of the product during reaction or work-up.1. Ensure the reaction is heated for a sufficient duration. The use of a protic solvent like ethanol or acetic acid can facilitate the cyclization. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields. 2. For the reaction with unsubstituted hydrazine, regioselectivity is not an issue. However, if using a substituted hydrazine, the reaction conditions (pH, solvent) can influence the isomeric ratio. 3. Aminopyrazoles can be sensitive to air and heat. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive temperatures during work-up and purification.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. The product has a low melting point or is amorphous.1. Purify the crude product by column chromatography. 2. Attempt to form a salt (e.g., hydrochloride or sulfate) which may have a higher propensity to crystallize. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
Inconsistent Results Upon Scale-Up 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Different rates of reagent addition.1. Use a jacketed reactor with a temperature control unit to maintain a consistent internal temperature. Monitor the internal temperature, not just the jacket temperature. 2. Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. 3. Develop a controlled addition profile for key reagents. For highly exothermic reactions, slow, subsurface addition is often preferred.
Formation of Colored Impurities 1. Oxidation of the aminopyrazole product or intermediates. 2. Side reactions involving hydrazine.1. Perform the reaction and work-up under an inert atmosphere. 2. Use high-purity hydrazine. If necessary, distill hydrazine hydrate before use. The addition of activated charcoal during recrystallization can help remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful and scalable synthesis?

A1: Temperature control is paramount, especially during the cyclization step. The reaction of the β-ketonitrile with hydrazine is often exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, resulting in the formation of impurities and a decrease in yield. A controlled addition of hydrazine at a moderate temperature is crucial for a safe and reproducible process.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the common impurities I should look out for?

A3: Common impurities include unreacted starting materials (β-ketonitrile and hydrazine), the intermediate hydrazone, and potential oxidation or degradation products of the aminopyrazole. The presence of these can be identified by LC-MS and NMR analysis of the crude product.

Q4: What is the best way to purify the final product on a large scale?

A4: Recrystallization is the most practical method for large-scale purification. Ethanol or isopropanol are often good solvent choices for aminopyrazoles. If the product is difficult to crystallize, column chromatography may be necessary for initial purification, followed by a final recrystallization step.

Q5: Are there any specific safety precautions I should take?

A5: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. The cyclization reaction can be exothermic, so it's important to have adequate cooling capacity, especially during scale-up.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile

This protocol is adapted from established methods for the synthesis of β-ketonitriles.

Materials:

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-methoxyacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous layer to pH 4-5 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-methoxyphenyl)-3-oxopropanenitrile, which can be used in the next step without further purification or purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

This protocol is a representative method based on the general synthesis of 5-aminopyrazoles.[1]

Materials:

  • 3-(3-methoxyphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent (e.g., ethanol).

V. Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepReactantsSolventTemperatureTimeTypical Yield
1 3-Methoxyacetophenone, Diethyl carbonate, NaHTHFReflux4-6 h75-85%
2 3-(3-methoxyphenyl)-3-oxopropanenitrile, Hydrazine hydrateEthanolReflux4-8 h80-90%

Table 2: Analytical Data for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

AnalysisExpected Result
Appearance White to off-white solid
Melting Point ~130-135 °C (may vary depending on purity)
¹H NMR (DMSO-d₆, 400 MHz) δ ~11.5 (s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), 6.8 (d, 1H, Ar-H), 5.5 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ ~160.1, 150.5, 142.3, 135.8, 129.7, 119.2, 113.5, 111.8, 95.6, 55.2
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₂N₃O: 190.10; found: 190.1

VI. Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation 3-Methoxyacetophenone 3-Methoxyacetophenone Claisen_Condensation Claisen Condensation 3-Methoxyacetophenone->Claisen_Condensation Diethyl_carbonate Diethyl_carbonate Diethyl_carbonate->Claisen_Condensation NaH_THF NaH, THF NaH_THF->Claisen_Condensation Precursor 3-(3-methoxyphenyl)- 3-oxopropanenitrile Cyclization Cyclization Precursor->Cyclization Claisen_Condensation->Precursor Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Cyclization Ethanol_AcOH Ethanol, cat. AcOH Ethanol_AcOH->Cyclization Final_Product 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Cyclization->Final_Product

Caption: Overall synthetic workflow for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Purity->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) Side_Products->Optimize_Conditions Yes Check_Workup Review Work-up Procedure (pH adjustment, extractions) Side_Products->Check_Workup No Purification_Issue Investigate Purification Step for Product Loss Product_Loss Product Loss During Work-up? Check_Workup->Product_Loss Product_Loss->Purification_Issue No Optimize_Workup Optimize Work-up and Isolation Product_Loss->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

VII. References

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC: Online Journal of Organic Chemistry, 2020(1), 1-49. [Link]

  • El-Hiti, G. A., Abdel-Wahab, B. F., & Kariuki, B. M. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. [Link]

  • PubChem. (n.d.). 4-(3-methoxyphenyl)-5-methyl-1h-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Amanote Research. (n.d.). 1-(4-Methoxyphenyl)-3-Phenyl-1h-Pyrazol-5-Amine. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing pyrazole compounds. Retrieved February 23, 2026, from

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Retrieved February 23, 2026, from

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved February 23, 2026, from

  • Semantic Scholar. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved February 23, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 23, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (2024). PubMed. [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved February 23, 2026, from [https://www.elixirpublishers.com/articles/1351860932_47 (2012) 8802-8805.pdf]([Link] (2012) 8802-8805.pdf)

  • Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

analytical techniques for detecting impurities in pyrazole samples

Technical Support Center: Analytical Strategies for Pyrazole Impurity Profiling Subject: Advanced Troubleshooting & Method Development for Pyrazole Derivatives To: R&D Scientists, QC Analysts, and Process Chemists From:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Strategies for Pyrazole Impurity Profiling

Subject: Advanced Troubleshooting & Method Development for Pyrazole Derivatives To: R&D Scientists, QC Analysts, and Process Chemists From: Senior Application Scientist, Separation Sciences Division

Introduction

Pyrazoles are pharmacophores of immense significance, present in blockbuster drugs like celecoxib and ruxolitinib. However, their synthesis—often involving the condensation of hydrazines with 1,3-diketones—inherently generates complex impurity profiles.

This guide addresses the three most critical analytical challenges in pyrazole development:

  • Regioisomer Resolution: Distinguishing

    
    -1 isomers (e.g., 1,3- vs. 1,5-substituted).
    
  • Genotoxic Impurity (GTI) Control: Trace quantification of residual hydrazines.

  • Peak Shape Anomalies: Overcoming tailing caused by basic nitrogen interactions.

Module 1: Regioisomer Resolution (The "Identity" Crisis)

User Question: I am synthesizing an N-substituted pyrazole, but I suspect I have a mixture of 1,3- and 1,5-regioisomers. My standard C18 method shows a single broad peak or a shoulder. How do I achieve baseline separation?

Scientist’s Response: Regioisomers often possess identical molecular weights and very similar lipophilicities, making standard C18 separation insufficient. The key is to exploit shape selectivity and


-

interactions
rather than just hydrophobicity.
Troubleshooting Protocol: Orthogonal Selectivity

Do not rely solely on alkyl-bonded phases. Follow this decision matrix to select the optimal stationary phase.

Step 1: Column Selection Strategy

  • Phenyl-Hexyl / Biphenyl Phases: These are the "gold standard" for pyrazoles. The

    
    -electrons in the stationary phase interact differentially with the electron-deficient pyrazole ring depending on the steric bulk of the substituents (1,3 vs 1,5 positioning).
    
  • Pentafluorophenyl (PFP): Excellent for halogenated pyrazoles. The strong dipole-dipole interactions can pull apart isomers that co-elute on C18.

Step 2: Mobile Phase Optimization

  • Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows for stronger

    
    -
    
    
    
    interaction between the analyte and a phenyl-based column. ACN can suppress these interactions.
  • Temperature: Lower the column temperature to 15–20°C. Isomeric separation is often entropy-driven; lower temperatures enhance the selectivity factor (

    
    ).
    
Visual Guide: Column Selection Decision Tree

ColumnSelection Start Start: Regioisomers Co-eluting on C18 CheckStruct Analyze Structure Properties Start->CheckStruct Aromatic Contains Aromatic Substituents? CheckStruct->Aromatic Halogen Contains Halogens (F, Cl, Br)? Aromatic->Halogen No PhenylHexyl Select Phenyl-Hexyl or Biphenyl Column (Exploit pi-pi interactions) Aromatic->PhenylHexyl Yes PFP Select PFP (Pentafluorophenyl) Column (Exploit dipole-dipole interactions) Halogen->PFP Yes C18HighpH Select Hybrid C18 at pH 9-10 (Suppress ionization of basic N) Halogen->C18HighpH No

Caption: Decision matrix for selecting HPLC stationary phases based on pyrazole structural properties to maximize regioisomer resolution.

Module 2: Genotoxic Impurities (The Hydrazine Challenge)

User Question: My process uses methylhydrazine. I need to demonstrate clearance to <1 ppm to meet ICH M7 guidelines. Direct LC-MS analysis is giving poor sensitivity and unretained peaks. What is the alternative?

Scientist’s Response: Hydrazines are polar, lack a strong UV chromophore, and are difficult to retain on Reverse Phase (RP) columns. Furthermore, they are unstable and can degrade during analysis. The industry-standard solution is in-situ derivatization .

Protocol: Benzaldehyde Derivatization for Trace Hydrazine

This method converts volatile, polar hydrazines into stable, lipophilic hydrazones (azines) that are easily detecting by LC-MS/MS.

Reagents:

  • Derivatizing Agent: Benzaldehyde (or Hexaldehyde for lower boiling points).

  • Solvent: Acetonitrile/Water (50:50).

  • Catalyst: Glacial Acetic Acid.

Workflow:

  • Sample Prep: Dissolve 100 mg of API in 5 mL of solvent.

  • Derivatization: Add 100 µL of Benzaldehyde solution (excess) and 50 µL of Acetic Acid.

  • Reaction: Shake/vortex for 15 minutes at room temperature. (Reaction is usually instantaneous).

  • Analysis: Inject onto a C18 column.[1][2][3] The hydrazine-benzaldehyde derivative (benzalazine) will elute late, well-separated from the polar solvent front.

Quantitative Comparison:

ParameterDirect Analysis (Hydrazine)Derivatized Analysis (Benzalazine)
Retention (k') < 0.5 (Elutes in void)> 5.0 (Strong retention)
Detection Limit (LOD) ~50 ppm (UV), ~1 ppm (MS)< 0.05 ppm (MS/MS)
Stability Poor (Oxidizes rapidly)High (Stable for 24+ hours)
Matrix Effects High (Ion suppression)Low (Elutes in clean region)

Module 3: Peak Shape Anomalies (The "Basic" Problem)

User Question: My pyrazole peak is tailing severely (As > 2.0). I've tried a new column, but it persists. Is my column ruined?

Scientist’s Response: It is likely not a ruined column but a secondary interaction . The pyridine-like nitrogen (N-2) in the pyrazole ring is basic (pKa ~2.5). At neutral pH, it can become protonated or interact via hydrogen bonding with residual silanols (Si-OH) on the silica support.

Troubleshooting Guide: Mitigating Silanol Interactions

1. The "High pH" Approach (Recommended for Hybrid Columns)

  • Mechanism: At pH > 9, the pyrazole is deprotonated (neutral), and the silica surface is negatively charged. However, if the analyte is neutral, repulsion/attraction is minimized, and hydrophobic retention dominates.

  • Condition: Use a hybrid silica column (e.g., Waters XBridge, Agilent Gemini) stable up to pH 12.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

2. The "Low pH" Approach (Traditional)

  • Mechanism: At pH < 3, the silanols are protonated (neutral, Si-OH), preventing cation-exchange interactions with the protonated pyrazole.

  • Condition: Use standard C18.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Note: TFA is an ion-pairing agent that masks the positive charge, significantly improving peak shape compared to Formic Acid.

3. The "Chaotropic" Approach

  • Additives: If you cannot change pH, add a chaotropic salt like Sodium Perchlorate (NaClO4) (20-50 mM) to the mobile phase. This disrupts the solvation shell and reduces tailing for basic compounds.

Module 4: Structural Elucidation (NMR Verification)

User Question: I have separated the isomers, but I don't know which is which. MS spectra are identical. How do I definitively assign the 1,3- vs 1,5-structure?

Scientist’s Response: Mass Spectrometry (MS) cannot distinguish these regioisomers easily as fragmentation patterns are often identical. Nuclear Magnetic Resonance (NMR) is the definitive tool, specifically using Nuclear Overhauser Effect (NOE) experiments.

Protocol: NOESY/ROESY Assignment

You must look for the spatial proximity between the N-substituent (e.g., N-Methyl) and the C-substituents.

  • 1,5-Isomer: The N-Methyl group is spatially close to the substituent at position 5 (e.g., a Phenyl ring). You will see a strong NOE cross-peak between the N-Me protons and the ortho-protons of the phenyl ring.

  • 1,3-Isomer: The N-Methyl group is adjacent to the proton or substituent at position 5 (often a proton if 1,3-disubstituted). If position 5 is a proton, you see an NOE. If position 5 is empty/H, and the bulky group is at 3, the N-Me is far from the bulky group.

Visual Guide: NMR Assignment Logic

NMR_Workflow Sample Purified Isomer Exp Run 1D 1H-NMR & 2D NOESY Sample->Exp Decision Check NOE correlations from N-Substituent Exp->Decision Result15 Strong NOE to Phenyl/R group (Steric crowding) Decision->Result15 Cross-peak observed Result13 NOE to H-5 proton only (No interaction with R group) Decision->Result13 No Cross-peak to R Conclusion15 Conclusion: 1,5-Isomer Result15->Conclusion15 Conclusion13 Conclusion: 1,3-Isomer Result13->Conclusion13

Caption: Workflow for distinguishing pyrazole regioisomers using 2D-NMR (NOESY) correlations.

References

  • Regioisomer Separation: Faria, A. F., et al. (2021). "Separation of pyrazole regioisomers by high-performance liquid chromatography: A review of stationary phase selection." Journal of Chromatography A.

  • Hydrazine Analysis: Sun, M., et al. (2010). "Matrix deactivation-A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis."[4] Journal of Pharmaceutical and Biomedical Analysis.

  • GTI Guidelines: International Council for Harmonisation (ICH).[5] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

  • HPLC Troubleshooting: Dolan, J. W. (2010). "Peak Tailing and Basic Compounds." LCGC North America.

  • NMR Characterization: Alkorta, I., & Elguero, J. (2020). "NMR spectroscopy of pyrazoles." Annual Reports on NMR Spectroscopy.

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Recognizing the ric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Recognizing the rich therapeutic potential of the pyrazole scaffold, this document outlines a systematic approach to characterize the compound's biological effects, compare its performance against established alternatives, and provide robust experimental data to support its potential as a therapeutic agent.[1]

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse mechanisms of action, including anti-inflammatory, anticancer, and antimicrobial activities.[1] Given this precedent, a thorough investigation into the bioactivity of novel pyrazole derivatives like 4-(3-methoxyphenyl)-1H-pyrazol-5-amine is a critical step in the drug discovery pipeline. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous investigation.

Postulated Bioactivity and Selection of Comparators

The diverse bioactivities of pyrazole derivatives necessitate a broad yet focused initial screening strategy.[1][2] Based on recurring therapeutic applications of this scaffold, we will focus on two primary areas for initial validation: anticancer and anti-inflammatory activities.

The selection of appropriate comparators is crucial for contextualizing the potency and efficacy of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

Table 1: Selected Comparators for Bioactivity Validation

Comparator CompoundTarget/Mechanism of ActionRationale for Selection
Anticancer
ErlotinibEGFR InhibitorThe pyrazole scaffold is a known EGFR inhibitor.[3] Erlotinib serves as a potent and specific positive control for EGFR-driven cancers.
VemurafenibBRAF V600E InhibitorPyrazole derivatives have been designed as BRAF inhibitors.[4] Vemurafenib is a clinically approved inhibitor for cancers with this mutation.
PaclitaxelTubulin Polymerization StabilizerSome pyrazoles exhibit antitubulin activity.[5][6] Paclitaxel is a classic mitotic inhibitor used for comparison.
Anti-inflammatory
CelecoxibCOX-2 InhibitorA well-known NSAID with a pyrazole core, making it a direct structural and functional comparator.
IndomethacinNon-selective COX InhibitorA standard non-selective NSAID to assess for broader cyclooxygenase inhibition.

Experimental Workflow for Bioactivity Validation

The following workflow provides a logical progression from broad phenotypic screening to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Elucidation A Initial Cytotoxicity Screening (e.g., MTT/XTT Assay) C IC50 Determination in Cancer Cell Lines (e.g., MCF-7, A549, A375) A->C Hit Identification B Anti-inflammatory Screening (e.g., LPS-induced PGE2 production) D COX-1 vs. COX-2 Inhibition Assay B->D Hit Identification E Kinase Inhibition Assays (EGFR, BRAF) C->E Mechanistic Insight F Tubulin Polymerization Assay C->F Mechanistic Insight G Cell Cycle Analysis C->G Cellular Effect H Apoptosis Assays (Annexin V/PI) C->H Cellular Effect D:e->E:w Refine Target

Caption: A phased experimental workflow for validating the bioactivity of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocols

The following protocols are foundational for generating the necessary comparative data.

In Vitro Antiproliferative Activity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine and comparator compounds (Erlotinib, Vemurafenib, Paclitaxel) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay

This enzymatic assay determines the selectivity of the compound for the COX-2 enzyme over COX-1.

Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine, Celecoxib, and Indomethacin for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • PGE2 Measurement: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity and determine the IC50 values for each enzyme. The COX-2 selectivity index is calculated as IC50(COX-1)/IC50(COX-2).

Tubulin Polymerization Assay

This assay assesses the compound's ability to interfere with microtubule formation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.

  • Compound Addition: Add 4-(3-methoxyphenyl)-1H-pyrazol-5-amine or Paclitaxel to the wells.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 2: Hypothetical Comparative Bioactivity Data

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)A375 IC50 (µM)COX-2 IC50 (µM)COX-1 IC50 (µM)Tubulin Polym. IC50 (µM)
4-(3-methoxyphenyl)-1H-pyrazol-5-amineTBDTBDTBDTBDTBDTBD
Erlotinib2.51.8>50>100>100>100
Vemurafenib>50>500.1>100>100>100
Paclitaxel0.010.0080.015>100>1000.5
Celecoxib2530280.0515>100
Indomethacin4045500.10.05>100
TBD: To Be Determined

Mechanistic Deep Dive: Signaling Pathway Analysis

Should initial screening reveal significant antiproliferative activity, a deeper investigation into the underlying mechanism is warranted. For instance, if the compound shows activity against EGFR-sensitive cell lines, further studies should focus on the EGFR signaling pathway.

G cluster_0 EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Compound->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial bioactivity validation of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. The proposed experiments will generate the necessary data to compare its efficacy against established drugs and elucidate its potential mechanism of action. Positive results from this initial validation would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments, to fully characterize its therapeutic potential.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Bioactive compounds with pyrazole ring as the core structure - ResearchGate. Available at: [Link]

  • Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Available at: [Link]

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

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Comparative

comparing the efficacy of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine with known inhibitors

An In-Depth Efficacy Comparison of Bioactive Pyrazole-5-amine Derivatives The pyrazole-5-amine core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison of Bioactive Pyrazole-5-amine Derivatives

The pyrazole-5-amine core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity. While specific efficacy data for the novel compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine is not yet extensively documented in publicly accessible literature, an examination of structurally related, well-characterized pyrazole-5-amine derivatives provides significant insight into the potential of this chemical class. This guide offers a comparative analysis of the efficacy of several notable pyrazole-5-amine-containing compounds against their respective biological targets, alongside established, potent inhibitors in the same class. Through this lens, we can appreciate the therapeutic versatility of the pyrazol-5-amine scaffold and anticipate the potential applications of new analogues like 4-(3-methoxyphenyl)-1H-pyrazol-5-amine.

The Pyrazole-5-amine Core: A Hub for Diverse Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many pharmaceuticals. The addition of an amine group at the 5-position creates the pyrazol-5-amine scaffold, which has been shown to be a critical pharmacophore for a range of biological activities. This is largely due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with the amino acid residues of protein targets. The substituent at the 1-position of the pyrazole ring can significantly influence the compound's selectivity and potency, while modifications at other positions can fine-tune its pharmacokinetic properties.

This guide will delve into a comparative analysis of several pyrazole-5-amine derivatives that have been investigated for their potential as:

  • Antimicrobial Agents: Targeting bacterial and fungal pathogens.

  • Antitubulin Agents: Disrupting microtubule dynamics for cancer therapy.

  • Herbicidal Agents: Inhibiting plant growth for agricultural applications.

By comparing these derivatives to known inhibitors, we can better understand the structure-activity relationships (SAR) that govern their efficacy and the potential of the broader pyrazol-5-amine class in developing novel therapeutic and agrochemical agents.

Comparative Efficacy Analysis

The following sections provide a detailed comparison of representative pyrazol-5-amine derivatives with established inhibitors of their respective targets.

Antimicrobial Activity

A number of pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have demonstrated notable antibacterial and antifungal activities.[1]

Table 1: Comparison of Antimicrobial Activity

CompoundOrganismActivityKnown InhibitorOrganismActivity
Compound 9d (a pyrazol-5-amine benzamide derivative)Staphylococcus aureusPotent antibacterial activity[1]Streptomycin Staphylococcus aureusStandard antibiotic
Compound 9g (a pyrazol-5-amine benzamide derivative)Aspergillus flavusPotent antifungal activity[1]Nystatin Aspergillus flavusStandard antifungal
Compound 9h (a pyrazol-5-amine benzamide derivative)Escherichia coliPotent antibacterial activity[1]Streptomycin Escherichia coliStandard antibiotic

The data suggests that specific substitutions on the pyrazol-5-amine scaffold can confer potent and broad-spectrum antimicrobial activity, comparable to established antibiotics and antifungals.[1]

Antitubulin Activity

The disruption of microtubule polymerization is a clinically validated strategy in cancer chemotherapy. Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. A study on (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives, which are structurally related to the pyrazol-5-amine class, revealed significant anti-proliferative activities.[2]

Table 2: Comparison of Antitubulin Activity

CompoundCell LineIC50 (µM)Known InhibitorCell LineIC50 (µM)
Compound 9c ((1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone)A549 (Lung carcinoma)0.16[2]Colchicine A549 (Lung carcinoma)~0.003
Compound 10c (ketoxime derivative of 9c)SGC-7901 (Gastric carcinoma)0.054[2]Paclitaxel SGC-7901 (Gastric carcinoma)~0.005

While the known inhibitors colchicine and paclitaxel exhibit higher potency, the pyrazole derivatives demonstrate significant activity in the sub-micromolar range, making them promising leads for the development of novel anticancer agents.[2] Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[2]

Diagram 1: Simplified Tubulin Polymerization and Inhibition

cluster_0 Microtubule Dynamics cluster_1 Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Polymerization Polymerization αβ-Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Pyrazole Derivative (e.g., 9c) Pyrazole Derivative (e.g., 9c) Pyrazole Derivative (e.g., 9c)->Inhibition_Point Colchicine Colchicine Colchicine->Inhibition_Point

Caption: Inhibition of microtubule polymerization by pyrazole derivatives and colchicine.

Herbicidal Activity

The pyrazole scaffold is also present in some commercial herbicides. Novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been synthesized and shown to possess significant herbicidal activity.[3]

Table 3: Comparison of Herbicidal Activity (Root Growth Inhibition)

CompoundWeed SpeciesInhibition (%) at 250 µMKnown InhibitorWeed SpeciesActivity
Compound S070 (a pyrazolyl picolinic acid)Brassica napus>80%[3]2,4-D Brassica napusBroadleaf herbicide
Multiple compounds in the series Amaranthus retroflexus100% for 10 compounds[3]Glyphosate Amaranthus retroflexusBroad-spectrum herbicide

These novel pyrazole derivatives exhibit potent, and in some cases, complete inhibition of weed growth, highlighting their potential as new agrochemicals.[3] The mechanism of action for some of these compounds is proposed to be through the synthetic auxin pathway.[3]

Experimental Methodologies

To enable researchers to further investigate the potential of novel pyrazol-5-amine derivatives, we provide the following established protocols for assessing their biological activity.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., 4-(3-methoxyphenyl)-1H-pyrazol-5-amine) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal culture in logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Positive control (e.g., streptomycin for bacteria, nystatin for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • Serially dilute the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

Diagram 2: Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with microbial suspension A->B C Incubate at optimal temperature B->C D Read plate and determine MIC C->D

Caption: Key steps in the broth microdilution assay for MIC determination.

Protocol 2: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).

  • Test compound.

  • Positive control (e.g., colchicine).

  • Negative control (solvent).

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare solutions of the test compound and controls.

  • On ice, add the reaction components (buffer, GTP, tubulin) to a 96-well plate.

  • Add the test compound or controls to the respective wells.

  • Initiate polymerization by placing the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to the negative control.

Conclusion

While the specific biological target and efficacy of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine remain to be fully elucidated, the broader class of pyrazol-5-amine derivatives has demonstrated significant potential across diverse therapeutic and industrial applications. The comparative data presented in this guide underscore the versatility of this privileged scaffold in generating potent antimicrobial, antitubulin, and herbicidal agents. The provided experimental protocols offer a starting point for researchers to explore the bioactivity of novel pyrazol-5-amine analogues. Further investigation into the structure-activity relationships of this chemical class will undoubtedly lead to the discovery of new and improved bioactive compounds.

References

  • Joshi, B. P., et al. (1979). Synthesis of some new 1-substituted-3-phenyl-1H-pyrazol-5-amines. Journal of the Indian Chemical Society, 56(1), 59-61.
  • Gavrin, L. K., et al. (2007). The synthesis and SAR of pyrazole-based inhibitors of MEK1. Bioorganic & Medicinal Chemistry Letters, 17(23), 6535-6539.
  • Michaux, C., & Charlier, C. (2004). Docking and 3D-QSAR of new pyrazole derivatives as cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 47(11), 2845-2856.
  • (2010, August 15). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. [Link][1]

  • (2018, August 5). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed. [Link][2]

  • He, J., et al. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an In-Vitro Bioassay for Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth guide on the validation of in-vitro bioassays, with a specific focus on pyrazole compounds. Pyrazoles are a significant class of hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth guide on the validation of in-vitro bioassays, with a specific focus on pyrazole compounds. Pyrazoles are a significant class of heterocyclic compounds widely explored in drug discovery for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many pyrazole derivatives function by targeting specific enzymes, such as cyclooxygenase (COX) or various protein kinases.[1][4] Therefore, a robust and reliable in-vitro bioassay is crucial for accurately quantifying their biological activity and advancing promising candidates through the drug development pipeline.

This guide moves beyond a simple checklist of validation parameters. As a senior application scientist, my goal is to provide you with the rationale behind each experimental choice, ensuring that the validation process is not just a regulatory hurdle but a scientifically sound system for generating trustworthy data. We will explore the core validation characteristics as outlined by international guidelines like the ICH Q2(R1), and apply them to a practical, albeit hypothetical, scenario involving a pyrazole-based kinase inhibitor.[5][6][7]

The Foundation: Understanding the "Why" of Bioassay Validation

Bioassay validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[8][9] For an in-vitro bioassay designed to measure the potency of a pyrazole compound, this means demonstrating that the assay can consistently and accurately measure the compound's biological effect. A validated bioassay is the bedrock of reliable decision-making in drug development, from lead optimization to quality control of the final product.[10][11][12]

The validation process can be visualized as a logical progression, starting from assay development and culminating in a comprehensive validation report.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Reporting Dev Assay Development (e.g., cell line selection, reagent optimization) Opt Method Optimization (e.g., cell density, incubation times) Dev->Opt PreVal Pre-Validation Assessment (Initial check of precision and accuracy) Opt->PreVal Validation Formal Validation Protocol Execution (As per ICH Q2(R1)) PreVal->Validation Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec Rob Robustness Validation->Rob Report Validation Report Generation Validation->Report

Caption: High-level workflow for bioassay validation.

Core Validation Parameters: A Comparative Overview

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[5][6][7] For a quantitative bioassay, the key parameters are specificity, linearity, range, accuracy, precision, and robustness. Let's delve into each, using the hypothetical example of "Pyrazol-X," a novel pyrazole compound designed to inhibit a specific kinase, "Kinase-Y."

Specificity and Selectivity
  • What it is: Specificity is the ability of the assay to measure the desired analyte (the biological effect of Pyrazol-X) without interference from other components.[13][14] Selectivity is the ability to measure the analyte in the presence of other components in the sample matrix.[13] While often used interchangeably, specificity is about distinguishing the analyte from structurally similar molecules, while selectivity addresses matrix effects.[13][14]

  • Why it's crucial: An assay that is not specific might respond to other pyrazole analogs, degradation products, or even components of the cell culture medium, leading to an overestimation of the compound's activity.

  • Experimental Protocol:

    • Analyte Specificity: Test structurally similar but inactive pyrazole analogs in the assay. The signal should be negligible compared to Pyrazol-X.

    • Interference Testing: Spike the sample matrix (e.g., cell culture medium with vehicle) with potential interfering substances (e.g., known metabolites, other compounds used in combination studies) and measure the response. The signal should not be significantly different from the matrix alone.

    • Target-Specific Confirmation: In our example of a Kinase-Y inhibitor, demonstrate that the biological effect is lost when Kinase-Y is knocked down (e.g., using siRNA) or in a cell line that does not express Kinase-Y.

Linearity and Range
  • What they are:

    • Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

    • Range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Why they're crucial: Linearity is essential for accurately calculating potency, often expressed as an IC50 or EC50 value. The range defines the boundaries within which the assay is reliable.

  • Experimental Protocol:

    • Prepare a dilution series of a reference standard of Pyrazol-X, typically covering a broad range of concentrations (e.g., 5-6 orders of magnitude).

    • Run the dilution series in the assay in replicate (e.g., n=3).

    • Plot the response versus the logarithm of the concentration. For many bioassays, this will generate a sigmoidal (S-shaped) curve.

    • Fit the data to an appropriate statistical model, most commonly a four-parameter logistic (4PL) model.[16]

    • Acceptance Criteria: The model should show a good fit, typically with an R-squared (R²) value > 0.98. The range is then defined as the linear portion of the sigmoidal curve where acceptable accuracy and precision are maintained.[17]

G cluster_0 Input cluster_1 Assay Response cluster_2 Statistical Model Concentration Analyte Concentration Response Biological Response (e.g., % Inhibition) Concentration->Response Model Four-Parameter Logistic (4PL) Curve Response->Model

Caption: Relationship between concentration, response, and statistical modeling.

Accuracy
  • What it is: Accuracy refers to the closeness of the measured value to the true or accepted reference value.

  • Why it's crucial: An accurate assay provides confidence that the determined potency of Pyrazol-X is a true reflection of its biological activity.

  • Experimental Protocol (Spike and Recovery):

    • Prepare samples with known concentrations of Pyrazol-X (e.g., low, medium, and high concentrations within the assay's range).

    • Spike these known samples into the sample matrix (e.g., cell culture medium).

    • Measure the concentration of Pyrazol-X in the spiked samples using the bioassay.

    • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) x 100%.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120% for bioassays.

Precision
  • What it is: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[15] It is usually expressed as the coefficient of variation (%CV).

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Why it's crucial: A precise assay is a reproducible assay. Low precision (high %CV) indicates significant random error, making it difficult to discern real differences in potency between compounds or batches.

  • Experimental Protocol:

    • Repeatability: Analyze multiple replicates (e.g., n=6) of low, medium, and high concentration samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on different days (e.g., 3 different days) with different analysts if possible.

    • Calculate the mean, standard deviation, and %CV for each concentration level.

  • Acceptance Criteria:

    • Intra-assay precision: %CV ≤ 15%

    • Inter-assay precision: %CV ≤ 20%

Table 1: Example Data for Precision Validation of Pyrazol-X Bioassay

Concentration LevelIntra-Assay %CV (n=6)Inter-Assay %CV (3 days, 2 analysts)
Low (20 nM)8.5%12.3%
Medium (100 nM)6.2%9.8%
High (500 nM)7.1%11.5%
Robustness
  • What it is: Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19]

  • Why it's crucial: Robustness testing identifies critical parameters that must be carefully controlled to ensure the assay's performance is consistent over time and when transferred between laboratories.[19][20]

  • Experimental Protocol:

    • Identify potential sources of variability in the assay (e.g., incubation time, temperature, cell passage number, reagent lot).

    • Deliberately vary these parameters one at a time (or using a Design of Experiments approach) while keeping others constant.[18] For example:

      • Incubation time: nominal ± 10%

      • Temperature: nominal ± 2°C

      • Cell seeding density: nominal ± 15%

    • Analyze a standard sample under each varied condition and assess the impact on the final result (e.g., IC50).

  • Acceptance Criteria: The results should not deviate significantly from those obtained under normal operating conditions, often within the established precision limits of the assay.

Conclusion: Integrating Validation into the Drug Discovery Lifecycle

The validation of an in-vitro bioassay for pyrazole compounds is a multifaceted process that underpins the reliability of drug discovery and development efforts. By moving beyond a rote checklist and understanding the scientific principles behind each validation parameter—from specificity and linearity to accuracy, precision, and robustness—researchers can build a self-validating system that generates trustworthy and reproducible data.

Adherence to guidelines from regulatory bodies like the ICH is paramount.[7] A well-validated bioassay not only ensures data integrity for regulatory submissions but also provides a higher degree of confidence in the decisions made throughout the lifecycle of a therapeutic candidate. This comprehensive approach transforms assay validation from a procedural necessity into a strategic scientific asset.

References

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Defining a Statistical Analysis for Bioassay: Response Modelling. Quantics Biostatistics. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]

  • Recommendations for the validation of cell-based assays used for the detection of neutralizing antibody immune responses elicited against biological therapeutics. PubMed. Available at: [Link]

  • The quest for assay robustness across the life cycle of a bioanalytical method. Bioanalysis Zone. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. AAPS J. Available at: [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. Available at: [Link]

  • A Bayesian statistical approach to continuous qualification of a bioassay. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Bioassay Analysis. Unistat Statistics Software. Available at: [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]

  • Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Bioanalysis Zone. Available at: [Link]

  • On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. Taylor & Francis Online. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. Available at: [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

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  • Cell assay validation. Sterling Pharma Solutions. Available at: [Link]

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  • Robustness Tests. LCGC International. Available at: [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. Available at: [Link]

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  • FDA Guideline on validation of bioanalytical methods, May 2001. BioAgilytix. Available at: [Link]

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Validation

Technical Guide: Cross-Reactivity Profiling of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Topic: Cross-Reactivity Profiling of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Paradox

In modern fragment-based drug discovery (FBDD), 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as 4-MPA ) represents a classic "privileged structure." It serves as a potent ATP-competitive pharmacophore, particularly for Serine/Threonine and Tyrosine kinases.

However, its utility is defined by a critical paradox: High Ligand Efficiency (LE) vs. Low Selectivity.

While 4-MPA forms the structural core of several clinical-grade inhibitors (targeting p38 MAPK, Src, and CDKs), the bare scaffold itself exhibits significant promiscuity. This guide provides a rigorous comparison of 4-MPA against structurally elaborated alternatives, detailing its cross-reactivity profile, mechanistic basis, and experimental protocols for validation.

Mechanistic Basis of Promiscuity

To understand the cross-reactivity profile of 4-MPA, one must analyze its binding mode. The aminopyrazole moiety functions as a bidentate hinge binder within the ATP-binding pocket of kinases.

  • Donor-Acceptor Motif: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Reach: The 3-methoxyphenyl group extends into the hydrophobic "back pocket" (Gatekeeper region).

  • The Selectivity Gap: Unlike fully elaborated drugs (e.g., SB203580 ), 4-MPA lacks the "tail" regions necessary to exploit specific steric differences between kinase families, leading to broad-spectrum inhibition.

Comparative Selectivity Landscape

The following table contrasts the baseline promiscuity of the 4-MPA fragment against optimized lead compounds derived from similar aminopyrazole scaffolds.

Feature4-MPA (The Scaffold) SB203580 (Tool Compound) Tozasertib (VX-680)
Primary Class Fragment / Pharmacophorep38 MAPK InhibitorPan-Aurora Kinase Inhibitor
Primary Target Broad Kinome (p38, Src, CDK)p38

/ p38

Aurora A/B/C
Selectivity mechanism Hinge binding (ATP mimic)Fluorophenyl "Gatekeeper" clashPyrimidine side-chain interactions
Cross-Reactivity (High Risk) CDK2, Lck, GSK3

, CK2
Raf-1, JNK (at high conc.)ABL, FLT3
Ligand Efficiency High (>0.45)ModerateModerate
Clinical Status Building BlockPreclinical Tool (Toxic)Clinical Trials (Oncology)

Analyst Note: 4-MPA should be treated as a starting point for optimization. Using it as a standalone biological probe without awareness of its off-targets (specifically CDKs and Src-family kinases) will lead to confounding experimental data.

Cross-Reactivity Data Analysis

The following data summarizes the inhibition profile of the 4-MPA core scaffold when screened at 10


M against a representative kinome panel.
The "Dirty" Profile (Off-Target Liability)
  • p38 MAPK (

    
    ):  ~60-80% Inhibition. The methoxyphenyl group mimics the ribose ring of ATP.
    
  • Src Family (Lck, Src, Hck): High affinity. The planar structure fits the narrow Src ATP pocket.

  • Cell Cycle Kinases (CDK2/Cyclin A): Moderate cross-reactivity.

  • Meprin Metalloproteases: Surprisingly, 4-MPA derivatives also show activity against Meprin

    
     and 
    
    
    
    , indicating potential non-kinase off-targets in metalloenzyme families.
Signaling Pathway Context (p38 MAPK)

The primary utility of this scaffold is often in inflammation research. Below is the canonical pathway 4-MPA is intended to modulate, alongside the off-target nodes (in red) that it inadvertently hits.

p38_Signaling Stimulus Pro-inflammatory Cytokines (TNF/IL-1) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of 4-MPA) MKK->p38 MK2 MK2 p38->MK2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 OffTarget1 OFF-TARGET: Src / Lck OffTarget2 OFF-TARGET: CDK2 (Cell Cycle) Inhibitor 4-MPA (Scaffold) Inhibitor->p38 Inhibitor->OffTarget1 Promiscuity Inhibitor->OffTarget2

Figure 1: p38 MAPK signaling cascade showing the primary intervention point of 4-MPA and its critical off-target interactions with Src and CDK families.

Experimental Protocols for Validation

To validate the selectivity of 4-MPA in your specific assay, you must employ a self-validating screening system. Relying solely on Western Blots for p38 phosphorylation is insufficient due to upstream off-target effects.

Protocol A: Differential Kinase Profiling (Thermal Shift)

This protocol distinguishes between specific binding and non-specific aggregation.

Reagents:

  • Recombinant Kinase Domains (p38

    
    , CDK2, Src).
    
  • SYPRO Orange Dye (5000x stock).

  • Compound 4-MPA (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute protein to 2

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
    
    
    
    ).
  • Dosing: Add 4-MPA at a gradient (1

    
    M to 100 
    
    
    
    M). Ensure final DMSO < 1%.
  • Dye Addition: Add SYPRO Orange (final 5x).

  • Ramp: Run melt curve from 25°C to 95°C (0.3°C/step) on a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Valid Hit:

      
      C with a clean sigmoidal transition.
      
    • Promiscuous Aggregator: Flat line or jagged transition (indicates colloidal aggregation, a common false positive for this scaffold).

Protocol B: Surface Plasmon Resonance (SPR) for Fragment Screening

Because 4-MPA is a low-molecular-weight fragment (~265 Da), standard IC50 assays may suffer from sensitivity limits. SPR is the gold standard for validating direct binding.

  • Immobilization: Biotinylate kinase (p38) and capture on Streptavidin (SA) chip.

  • Injection: Inject 4-MPA at high flow rate (30

    
    L/min) to minimize mass transport effects.
    
  • Reference Subtraction: Subtract signal from a blank flow cell to remove bulk refractive index changes (critical for DMSO).

  • Stoichiometry Check: If

    
     exceeds theoretical 1:1 binding, the compound is binding non-specifically to the protein surface (common with aminopyrazoles at >50 
    
    
    
    M).

Synthesis & Optimization Workflow

For researchers looking to utilize 4-MPA as a starting block, the following workflow illustrates how to evolve the scaffold from a "dirty" fragment to a selective lead.

Optimization_Flow Step1 Starting Scaffold 4-MPA (High Affinity, Low Selectivity) Step2 SAR Exploration (N1-Alkylation) Step1->Step2 Add hydrophobic tail Step3 Selectivity Filter (Gatekeeper Clash) Step2->Step3 Target Cys/Thr residues Step4 Lead Compound (e.g., Pyrazolopyrimidine) Step3->Step4 Improve ADME

Figure 2: Structural evolution pipeline. 4-MPA requires N1-substitution or C4-modification to achieve the selectivity profiles seen in clinical candidates.

References

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Details the SAR of 3/4-substituted pyrazoles and their activity against meprin and kinases. URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Source: PubMed Central (PMC) Context: Describes the aminopyrazole core as a "promiscuous inhibitor" scaffold used to target PCTAIRE/CDK families.[1] URL:[Link]

  • Structure-Activity Relationship of 3-Phenylpyrazole Derivatives. Source: Journal of Biomolecular Structure & Dynamics Context: Analysis of phenylpyrazole derivatives as receptor antagonists and the impact of the methoxy group.[2] URL:[Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Crystallography. Source: PubMed Central Context: Structural analysis of the regioisomers of methoxyphenyl-pyrazol-amines, crucial for confirming the exact isomer in synthesis. URL:[Link]

Sources

Comparative

Comparative Analysis: Pyrazole vs. Pyrazoline Scaffolds in Anti-Inflammatory Drug Design

Executive Summary In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the nitrogen-containing heterocycles pyrazole and its reduced form, pyrazoline , represent two distinct pharmacophores.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the nitrogen-containing heterocycles pyrazole and its reduced form, pyrazoline , represent two distinct pharmacophores.[1] While pyrazoles (e.g., Celecoxib) have achieved clinical dominance through high COX-2 selectivity and metabolic stability, pyrazolines are emerging as potent "scaffold-hopping" alternatives.

This guide objectively compares these two scaffolds. The core distinction lies in their electronic and geometric nature: the aromatic, planar pyrazole favors rigid hydrophobic pocket fitting (COX-2), whereas the non-planar, flexible pyrazoline allows for multi-target engagement (COX/LOX dual inhibition) and intrinsic antioxidant capacity, albeit with stability trade-offs.

Part 1: Structural & Mechanistic Divergence

To design effective anti-inflammatory agents, one must understand how the saturation of the N-N ring affects pharmacodynamics.

The Geometric & Electronic Basis
  • Pyrazole (Aromatic): The ring is planar and aromatic (

    
     electrons). It acts as a rigid spacer, orienting substituents (like the 
    
    
    
    pharmacophore in Celecoxib) to dock precisely into the COX-2 side pocket (Arg120/Tyr355). Its high stability makes it ideal for oral bioavailability.
  • Pyrazoline (Dihydro-pyrazole): The reduction of one double bond creates two

    
     hybridized carbons, distorting the ring into a "puckered" non-planar envelope. This flexibility allows the molecule to adopt conformations that can fit into the catalytic domains of both Cyclooxygenase (COX) and Lipoxygenase (LOX). Furthermore, the electron-rich nitrogen center in pyrazolines confers intrinsic antioxidant properties (radical scavenging), which pyrazoles generally lack.
    
Signaling Pathway Interference

Both scaffolds target the Arachidonic Acid (AA) cascade, but their "blast radius" differs.

  • Pyrazoles are typically designed as COX-2 Selective Inhibitors , reducing prostaglandin (PGE2) synthesis while sparing gastroprotective COX-1.

  • Pyrazolines frequently act as Dual COX/LOX Inhibitors and Antioxidants . By inhibiting 5-LOX, they prevent the formation of Leukotrienes (LTB4), which are responsible for chemotaxis and gastric ulceration—a common side effect of pure COX inhibitors.

Visualization: Mechanistic Pathways

The following diagram illustrates the intervention points of both scaffolds within the inflammatory cascade.

InflammatoryPathway Figure 1: Differential Intervention Points of Pyrazole vs. Pyrazoline Scaffolds AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PGE2 Prostaglandins (PGE2) (Pain/Inflammation) COX2->PGE2 LTB4 Leukotrienes (LTB4) (Chemotaxis/Gastric Damage) LOX->LTB4 ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress (Tissue Damage) ROS->OxStress Pyrazole PYRAZOLE (Celecoxib) Pyrazole->COX2 High Selectivity Pyrazoline PYRAZOLINE (Dual Inhibitor) Pyrazoline->COX2 Moderate Selectivity Pyrazoline->LOX Dual Inhibition Pyrazoline->ROS Scavenging

Caption: Pyrazoles focus on COX-2 blockade, while Pyrazolines offer a multi-target approach (COX/LOX/ROS).[2][3][4][5]

Part 2: Comparative Performance Data

The following data aggregates findings from recent high-impact studies (2023-2025), comparing the potency of optimized derivatives against standard controls.

Table 1: Comparative Bioactivity Profile

MetricPyrazole Derivatives (e.g., Celecoxib analogs)Pyrazoline Derivatives (e.g., 1,3,5-trisubstituted)Interpretation
COX-2 IC50 0.01 – 0.28 µM 0.08 – 0.33 µM Pyrazoles generally retain higher affinity for the COX-2 pocket due to rigid planar stacking [1, 4].
Selectivity (SI) High (>200 fold vs COX-1)Moderate to High (20-190 fold)Pyrazoles are superior for avoiding COX-1 related GI side effects [4, 5].
5-LOX IC50 >50 µM (Inactive)0.1 – 80 µM Pyrazolines significantly outperform in blocking leukotrienes, reducing gastric ulceration risk [2, 6].
Edema Inhibition 60 – 75% (at 3h)65 – 84% (at 3h) Pyrazolines often show superior in vivo efficacy due to dual-pathway blockade [2, 6].
Antioxidant (DPPH) Low (<10%)High (>70%) The electron-rich N-N bond in pyrazolines scavenges free radicals, aiding tissue repair [3].

Key Insight: While Pyrazoles are the "snipers" (highly specific to COX-2), Pyrazolines are the "shotguns" (hitting COX, LOX, and Oxidative stress simultaneously).

Part 3: Experimental Validation Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC50 and Selectivity Index (SI).[3][4][5]

  • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.

  • Incubation:

    • Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (Pyrazole/Pyrazoline dissolved in DMSO) for 10 min at 37°C.

    • Control: DMSO only (100% activity).

    • Standard: Celecoxib (0.01 - 10 µM).

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 610 nm (oxidation of TMPD) for 2 minutes.

  • Calculation:

    
    
    Validation Check: Celecoxib must show IC50 < 0.1 µM for COX-2 and > 5 µM for COX-1.
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory efficacy.[4][6]

  • Animals: Wistar albino rats (150-200g), n=6 per group.

  • Administration (T=0):

    • Group 1: Vehicle (0.5% CMC).

    • Group 2: Reference (Indomethacin 10 mg/kg).

    • Group 3: Test Pyrazole (10 mg/kg).

    • Group 4: Test Pyrazoline (10 mg/kg).

  • Induction (T+30 min): Inject 0.1 mL of 1% Carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours.

  • Data Analysis: Calculate % Inhibition based on the Area Under the Curve (AUC) of edema volume vs. time.

Visualization: Experimental Workflow

This workflow ensures data integrity and reproducibility.

Workflow Figure 2: Validated Screening Workflow for Scaffold Comparison cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Syn Claisen-Schmidt Condensation Cyc Cyclization (Hydrazine Hydrate) Syn->Cyc COX COX-1/2 Assay (Colorimetric) Cyc->COX Purified Compounds LOX 5-LOX Assay (Lipid Peroxidation) Cyc->LOX Rat Paw Edema Model (Plethysmometer) COX->Rat Select Hit (IC50 < 1µM) LOX->Rat Hist Histopathology (Gastric Ulcer Index) Rat->Hist Toxicity Check

Caption: A funnel approach: Synthesis -> Enzyme Assays -> Animal Models -> Safety Profiling.

Part 4: Structure-Activity Relationship (SAR) Guide

When optimizing these scaffolds, specific substitutions yield predictable shifts in potency.[2]

Visualization: SAR Logic

SAR Figure 3: SAR Optimization Logic for Pyrazole vs Pyrazoline Core Heterocyclic Core P_Aro Pyrazole (Aromatic) Core->P_Aro Py_Red Pyrazoline (Reduced) Core->Py_Red P_Sub1 C4: -SO2NH2 / -SO2Me P_Aro->P_Sub1 Essential for COX-2 H-Bonding P_Sub2 N1: Aryl Group P_Aro->P_Sub2 Steric Bulk P_Eff Result: COX-2 Specificity (Pocket Insertion) P_Sub1->P_Eff P_Sub2->P_Eff Py_Sub1 C3/C5: Lipophilic Chains Py_Red->Py_Sub1 Membrane Permeability Py_Sub2 N1: Amide/Carbothioamide Py_Red->Py_Sub2 Stability & LOX Binding Py_Eff Result: Dual COX/LOX Activity & Antioxidant Power Py_Sub1->Py_Eff Py_Sub2->Py_Eff

Caption: Substituent strategies differ: Pyrazoles need polar C4 groups; Pyrazolines require N1 stabilization.

Critical Design Notes:
  • Stability Warning: Pyrazolines are susceptible to oxidation back to pyrazoles in air. N1-acylation (e.g., forming an amide) is mandatory to stabilize the pyrazoline ring for drug development [7].

  • Scaffold Hopping: If a Pyrazole candidate shows high COX-2 potency but lacks analgesic efficacy (due to LOX pathway compensation), reducing it to a Pyrazoline can introduce LOX inhibition without changing the core molecular weight significantly.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. IJPS Journal. (2025). Link

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. News-Medical. (2025). Link

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. (2021). Link

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. (2026).[7] Link

  • Design and Development of COX-II Inhibitors: Current Scenario. ACS Omega. (2023). Link

  • Recent Advances On Antiproliferative and Anti-inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research. (2025). Link

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. (2023).[8] Link

Sources

Validation

A Head-to-Head Comparison of 3-Methoxyphenyl vs. 4-Methoxyphenyl Pyrazole Amines: A Guide for Medicinal Chemists

This guide provides an in-depth, head-to-head comparison of 3-methoxyphenyl and 4-methoxyphenyl pyrazole amines, two closely related scaffolds that frequently appear in drug discovery campaigns. We will dissect how a sub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of 3-methoxyphenyl and 4-methoxyphenyl pyrazole amines, two closely related scaffolds that frequently appear in drug discovery campaigns. We will dissect how a subtle shift in the position of a single methoxy group—from the meta (3-position) to the para (4-position) on the phenyl ring—can profoundly influence a compound's synthetic accessibility, physicochemical properties, and ultimately, its biological activity. This analysis is grounded in experimental data and established medicinal chemistry principles to empower researchers in their decision-making process for lead optimization.

The Physicochemical and Electronic Landscape

The position of the methoxy group dictates its electronic influence on the phenyl ring, which in turn affects molecular properties critical for drug action, such as pKa, lipophilicity, and hydrogen bonding potential.

  • 4-Methoxyphenyl (Para-substituted): In this configuration, the methoxy group's oxygen atom can donate electron density directly into the aromatic system via a strong, positive resonance effect (+R). This effect generally increases the electron density of the entire ring and the attached pyrazole amine system.

  • 3-Methoxyphenyl (Meta-substituted): When placed at the meta position, the methoxy group cannot engage in direct resonance with the point of attachment to the pyrazole amine. Its influence is dominated by a negative inductive effect (-I) due to the oxygen's electronegativity, which withdraws electron density from the ring.

These electronic differences have significant downstream consequences for how the molecules interact with their biological targets and their overall pharmacokinetic profile. The electron-donating nature of the 4-methoxy group can enhance the hydrogen bond accepting capacity of the pyrazole nitrogens, a feature that can be critical for anchoring a ligand into a protein's active site[1].

Property3-Methoxyphenyl Isomer4-Methoxyphenyl IsomerRationale
Primary Electronic Effect Inductive (-I)Resonance (+R)The meta position prevents direct resonance, making the inductive electron withdrawal dominant. The para position allows for strong electron donation into the ring.
Hydrogen Bond Potential Moderate H-bond acceptorStronger H-bond acceptorThe +R effect of the para-methoxy group increases electron density on the pyrazole nitrogens, enhancing their ability to accept hydrogen bonds[1].
Predicted pKa LowerHigherThe electron-withdrawing nature of the meta-methoxy group reduces the basicity of the amine, while the electron-donating para-methoxy group increases it.
Lipophilicity (cLogP) Generally similarGenerally similarWhile electronic effects can subtly influence lipophilicity, the primary determinant is the presence of the methoxy and phenyl groups themselves, leading to similar calculated values.

Synthesis Strategies: A Comparative Workflow

The synthesis of both isomers typically follows convergent strategies, with the choice of starting materials being the key differentiator. A common and robust method involves the condensation of a suitable β-dicarbonyl compound with a substituted hydrazine, followed by functionalization.[2] An alternative, modern approach is a palladium-catalyzed cross-coupling reaction.

Below is a generalized, self-validating workflow applicable to the synthesis of both regioisomers. The critical validation steps—purification and characterization—are integrated to ensure the identity and purity of the final compounds.

G cluster_0 Part A: Pyrazole Core Synthesis cluster_1 Part B: Arylation cluster_2 Part C: Validation A1 1,3-Diketone A3 Cyclocondensation (e.g., in Ethanol/Acetic Acid) A1->A3 A2 Hydrazine Hydrate A2->A3 A4 Aminopyrazole Core A3->A4 B2 Buchwald-Hartwig Cross-Coupling A4->B2 B1 3- or 4-Iodoanisole B1->B2 B3 Target Isomer B2->B3 C1 Purification (Flash Chromatography) B3->C1 C2 Characterization (NMR, LC-MS, HRMS) C1->C2 G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Hinge Backbone NH Pz Pyrazole Core Ph Phenyl Ring Pz->Ph Linker MeO3 3-Methoxy Ph->MeO3 MeO3->Hinge H-Bond

Caption: Hypothetical binding of a 3-methoxyphenyl pyrazole amine in a kinase active site.

Broader Structure-Activity Relationship (SAR) Insights

While the 3-methoxy isomer proved superior in the FLT3 kinase example, this is not a universal rule. The optimal substitution pattern is always target-dependent.

  • Anti-Inflammatory Activity: In studies on pyrazole derivatives as anti-inflammatory agents, the presence of an electron-donating group, such as a 4-methoxyphenyl moiety, was often associated with higher activity.[3] This suggests that for targets like cyclooxygenase (COX) enzymes, the increased electron density and hydrogen bonding capacity of the para-substituted isomer may be beneficial.

  • Anticancer Activity: In the context of triple-negative breast cancer, a pyrazole derivative bearing a 4-methoxyphenyl group was identified as the most active compound in a series, inducing cell cycle arrest and apoptosis.[4] This highlights that even within the broad field of oncology, the ideal isomer can vary significantly from one target to another.

  • Ligand Efficiency: Medicinal chemistry often focuses on optimizing "ligand efficiency," a metric that relates potency to the size of the molecule. The choice between a 3- or 4-methoxy substituent can be a key strategy to fine-tune physicochemical properties to improve overall compound quality and minimize the required dose.[5]

Conclusion

The comparison between 3-methoxyphenyl and 4-methoxyphenyl pyrazole amines serves as a classic example of the subtlety and power of positional isomerism in drug design. Neither isomer is inherently superior; rather, their utility is defined by the specific steric and electronic requirements of the target protein.

  • The 4-methoxyphenyl isomer provides strong electron donation via resonance, which can enhance hydrogen bonding and may be favorable in targets like certain anti-inflammatory enzymes.

  • The 3-methoxyphenyl isomer acts primarily through induction, offering a different vector for interaction and a distinct electronic profile that proved highly effective in the case of FLT3 kinase inhibition.[6][7]

For researchers, the key takeaway is the importance of synthesizing and evaluating both isomers during lead optimization whenever possible. This empirical approach, guided by an understanding of the underlying physicochemical principles, is the most reliable path to unlocking the full potential of the pyrazole amine scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-(methoxyphenyl)-1H-pyrazol-5-amine

This protocol is a representative procedure adapted from literature methods for a Buchwald-Hartwig amination. [7] 1. Reagents and Materials:

  • 5-Amino-1H-pyrazole

  • 1-Iodo-3-methoxybenzene or 1-Iodo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

2. Step-by-Step Procedure:

  • To a dry, oven-baked round-bottom flask, add 5-amino-1H-pyrazole (1.0 eq), the corresponding iodoanisole (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Seal the flask with a septum and purge with nitrogen gas for 10 minutes.

  • Add palladium(II) acetate (0.05 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir under nitrogen for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

3. Self-Validation (Purification & Characterization):

  • Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure and positional isomerism.

    • LC-MS: To confirm the molecular weight and assess purity.

    • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental formula.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase like FLT3.

1. Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Peptide substrate

  • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent equivalent

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection system (e.g., phosphocellulose paper and scintillation counter, or fluorescence plate reader)

2. Step-by-Step Procedure:

  • Prepare a serial dilution of the inhibitor compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the peptide substrate and the kinase to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30 °C.

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper multiple times to remove unreacted [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship, University of California. [Link]

  • Synthesis and Characterization of N-(4-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine. Bioorganic Chemistry. [Link] (Note: This is contained within the supplementary information of the primary reference)

  • Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. Archiv der Pharmazie. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Pharmaceutical Sciences. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Comparative

Statistical Analysis &amp; Performance Benchmarking of Novel Pyrazole Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Pyrazole Advantage In the landscape of heterocyclic drug discovery, Pyrazole Derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pyrazole Advantage

In the landscape of heterocyclic drug discovery, Pyrazole Derivatives have emerged as a dominant scaffold, challenging established clinical standards in anti-inflammatory and anticancer therapeutics. This guide provides a rigorous, statistically grounded comparison of novel pyrazole scaffolds ("The Product") against industry-standard alternatives (e.g., Celecoxib, Doxorubicin).

Statistical Framework for Biological Validation

To objectively compare pyrazole derivatives with alternatives, researchers must move beyond simple mean comparisons. The following statistical pillars ensure data integrity (E-E-A-T).

Dose-Response Analysis (IC50/EC50)

The Error: Many studies use linear regression on non-linear biological data, leading to inaccurate potency estimates. The Standard: Use 4-Parameter Logistic (4PL) Regression .[1][2]

  • Equation:

    
    
    
  • Why: Biological inhibition follows a sigmoidal curve, not a straight line. 4PL accounts for the variable slope and saturation points (Top/Bottom plateaus).

Hypothesis Testing Strategy

When comparing a new Pyrazole Series (e.g., PYZ-X) against a Control (Vehicle) and a Standard Drug (Positive Control), the statistical test must match the experimental design.

  • Scenario A: Two Groups (Pyrazole vs. Standard)

    
     Unpaired t-test (if parametric) or Mann-Whitney U test (non-parametric).
    
  • Scenario B: Multiple Groups (Control, Standard, Pyrazole A, Pyrazole B)

    
     One-way ANOVA followed by Dunnett’s post-hoc test  (comparing all against Control) or Tukey’s post-hoc test  (comparing all pairs, essential for Pyrazole vs. Standard).
    
Statistical Decision Tree (Visualization)

The following diagram outlines the logical flow for selecting the correct statistical test for pyrazole bioassays.

Statistical_Workflow Start Biological Data Input (e.g., IC50, Absorbance) Normality Normality Test (Shapiro-Wilk) Start->Normality Normal_Yes Normal Distribution Normality->Normal_Yes p > 0.05 Normal_No Non-Normal Distribution Normality->Normal_No p < 0.05 Groups Number of Groups? Normal_Yes->Groups Normal_No->Groups TwoGroups 2 Groups (Pyrazole vs. Standard) Groups->TwoGroups MultiGroups >2 Groups (Dose Response) Groups->MultiGroups Parametric_2 Unpaired t-test TwoGroups->Parametric_2 If Normal NonParametric_2 Mann-Whitney U TwoGroups->NonParametric_2 If Non-Normal Parametric_Multi One-Way ANOVA MultiGroups->Parametric_Multi If Normal NonParametric_Multi Kruskal-Wallis MultiGroups->NonParametric_Multi If Non-Normal PostHoc Post-hoc: Tukey's (Pairwise Comparison) Parametric_Multi->PostHoc

Figure 1: Decision tree for selecting statistical tests in biological assays. Blue nodes indicate decision points; Green indicates parametric paths; Red indicates non-parametric paths.

Comparative Performance Analysis

This section objectively compares "Novel Pyrazole Scaffolds" against clinical alternatives using aggregated data typical of high-impact medicinal chemistry journals.

Case Study A: Anti-Inflammatory (COX-2 Inhibition)

Objective: Compare the Selectivity Index (SI) of novel pyrazoles against Celecoxib (Standard). Metric:


. A higher SI indicates reduced gastric side effects.

Table 1: Comparative COX-2 Inhibition Profile

Compound IDScaffold TypeCOX-2 IC50 (

)
COX-1 IC50 (

)
Selectivity Index (SI)Statistical Significance vs. Celecoxib
Celecoxib Diarylpyrazole (Standard)


300 N/A (Reference)
Diclofenac Phenylacetic Acid (Alt)


1.1

(Inferior)
PYZ-A (Novel) Pyrazole-Benzenesulfonamide


562

(Superior)
PYZ-B (Novel) Pyrazole-Thiazole Hybrid


>416

(Non-inferior)

Analysis:

  • PYZ-A demonstrates a statistically significant improvement in selectivity (

    
    ) compared to Celecoxib, driven by reduced affinity for COX-1.
    
  • Diclofenac serves as a negative control for selectivity, validating the assay's ability to discriminate isoforms.

Case Study B: Anticancer Activity (Cytotoxicity)

Objective: Evaluate potency against MCF-7 (Breast Cancer) cells compared to Doxorubicin .[3][4] Metric: IC50 (Concentration inhibiting 50% cell growth).[2]

Table 2: Cytotoxicity Benchmarking (MTT Assay)

CompoundTarget MechanismMCF-7 IC50 (

)
HCT-116 IC50 (

)
Toxicity (Vero Cells) IC50Therapeutic Index (TI)
Doxorubicin DNA Intercalation (Standard)



4.6
PYZ-C EGFR Kinase Inhibitor



>105
PYZ-D Tubulin Polymerization



18.9

Insight: While PYZ-C has comparable potency to Doxorubicin (IC50


 vs 

), its Therapeutic Index (TI) is vastly superior (

vs

). This statistical separation in toxicity profiles is the key value proposition of the pyrazole scaffold over anthracyclines.

QSAR & Computational Benchmarking

Modern drug design requires statistical validation of Structure-Activity Relationships (QSAR). Here we compare traditional methods with Machine Learning (ML) approaches for pyrazoles.

Table 3: QSAR Model Performance Comparison

Statistical MethodTraining Set (

)
Cross-Validation (

)
RMSE (Test Set)Suitability for Pyrazoles
Multiple Linear Regression (MLR) 0.820.650.45Good for linear, small datasets.
CoMFA (3D-QSAR) 0.910.780.32Excellent for steric/electrostatic mapping.
Random Forest (ML) 0.940.850.21Best for non-linear, complex SAR data.

Protocol Note: For Pyrazole derivatives, CoMFA is often preferred for visualization, but Random Forest provides statistically superior predictivity (


) when handling large libraries with diverse substituents.

Experimental Protocols (Self-Validating Systems)

Protocol: MTT Cytotoxicity Assay with Statistical Validation

This protocol ensures that the IC50 values generated are statistically robust enough for the comparisons above.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Pyrazole derivatives and Standard (Doxorubicin) in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

    
    ). Triplicate wells are mandatory. 
    
  • Incubation: 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Data Processing (The Critical Step):

    • Normalize data:

      
      .
      
    • Fit Model: Use GraphPad Prism or Python (Scipy). Select "log(inhibitor) vs. normalized response -- Variable slope" (4PL).

    • Constraint: Constrain "Bottom" to 0 and "Top" to 100 only if controls are perfect; otherwise, let them float to assess assay drift.

    • Outlier Detection: Use the ROUT method (

      
      ) to remove statistical outliers before curve fitting.
      
Computational Workflow: QSAR Modeling

QSAR_Pipeline Input Pyrazole Library (SMILES) Prep Geometry Optimization (DFT/B3LYP) Input->Prep Descriptors Descriptor Calculation (Dragon/PaDEL) Prep->Descriptors Split Data Splitting (80% Train / 20% Test) Descriptors->Split Model_Build Model Building (MLR / RF / SVM) Split->Model_Build Validation Validation Metrics (R², q², RMSE) Model_Build->Validation Validation->Model_Build If q² < 0.5 (Refine Features) Prediction Predict New Bioactivity Validation->Prediction If q² > 0.5

Figure 2: QSAR workflow for predicting pyrazole bioactivity. The feedback loop (dashed line) is critical for optimizing model predictivity (


).

References

  • Hassan, G. S., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega. [Link]

  • Liu, Q., et al. (2018). "The Estimation of Absolute IC50 and Its 95% Confidence Interval." American Statistical Association. [Link] (General reference for statistical methodology).

  • Alam, M. J., et al. (2023).[5] "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics."[5] Encyclopedia. [Link]

  • Naim, M. J., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences. [Link]

  • GraphPad Software. "Dose-Response Curves and the Determination of IC50." Guide to Pharmacological Calculations. [Link]

Sources

Validation

independent verification of the synthesis and activity of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

This guide provides an independent technical verification of the synthesis, structural characterization, and biological utility of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . It is designed for medicinal chemists and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent technical verification of the synthesis, structural characterization, and biological utility of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine . It is designed for medicinal chemists and pharmacologists requiring a rigorous, non-template evaluation of this specific privileged scaffold.

CAS: 19541-95-8 (Generic for isomer class) | Molecular Formula: C₁₀H₁₁N₃O | MW: 189.21 g/mol Core Application: Kinase Inhibitor Scaffold (p38 MAPK, JNK3, CDK), Fragment-Based Drug Discovery (FBDD).

Part 1: Synthesis & Structural Verification

The "Formyl-Nitrile" Route (Recommended)

Unlike the 1,3-dipolar cycloadditions often cited for pyrazoles, the independent verification of the 4-aryl regioisomer requires a specific construction of the C3-C4-C5 backbone to ensure the aryl group is positioned at C4, adjacent to the amine.

The Protocol: The most robust, self-validating route utilizes the "formylation-cyclization" sequence starting from 2-(3-methoxyphenyl)acetonitrile.

Step 1: C-Formylation (Enolization)
  • Reagents: 2-(3-methoxyphenyl)acetonitrile, Ethyl formate (1.2 equiv), Sodium ethoxide (NaOEt) (1.5 equiv).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Claisen condensation at the

    
    -carbon of the nitrile.
    
  • Critical Checkpoint: The formation of the sodium enolate salt often precipitates. Acidification yields 3-hydroxy-2-(3-methoxyphenyl)acrylonitrile (often existing in equilibrium with the formyl form).

Step 2: Heterocycle Closure
  • Reagents: Hydrazine hydrate (N₂H₄·H₂O) (2.0 equiv).

  • Solvent: Ethanol (Abs).

  • Conditions: Reflux, 3 hours.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Synthesis_Pathway Start 2-(3-methoxyphenyl) acetonitrile Inter Intermediate: 3-hydroxy-2-(3-methoxyphenyl) acrylonitrile Start->Inter Claisen Condensation (Reflux) Reagent1 Ethyl Formate NaOEt Reagent1->Inter Product Product: 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine Inter->Product Double Nucleophilic Attack Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product

Figure 1: Validated synthesis pathway ensuring C4-regioselectivity.

Structural Validation (NMR Diagnostics)

To verify you have the 4-aryl isomer and not the 3-aryl isomer (a common impurity in alternative routes), check these specific NMR signatures:

Feature4-(3-methoxyphenyl)-1H-pyrazol-5-amine (Target)3-(3-methoxyphenyl)-1H-pyrazol-5-amine (Isomer)
C3-H Proton Singlet (~7.6–7.9 ppm) . Sharp.Singlet (~5.8–6.1 ppm) . This is the C4-H, which is shielded.
NH₂ Signal Broad singlet (~4.5–5.5 ppm).[1]Broad singlet (~4.5–5.5 ppm).
NOE Signal Strong NOE between C3-H and Aryl protons.NOE between C4-H and Aryl protons is weaker/different pattern.

Causality: The C3-H in the target molecule is flanked by two nitrogens (deshielded), whereas the C4-H in the isomer is on a carbon between a double bond and the aryl ring, typically appearing much further upfield.

Part 2: Comparative Performance & Biological Activity

This scaffold is a bioisostere of the imidazole and pyrrole moieties found in p38 MAPK and JNK inhibitors.

Activity Profile: Kinase Inhibition

The 4-aryl-5-aminopyrazole motif acts as an ATP-competitive inhibitor. The amine group (C5-NH₂) typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

Comparison with Standard Scaffolds:

Parameter4-(3-methoxyphenyl)-1H-pyrazol-5-amine4-(4-fluorophenyl)-1H-pyrazol-5-amine (Standard)4-phenyl-1H-pyrazol-5-amine (Unsubstituted)
Solubility (LogS) High . Methoxy group improves aqueous solubility vs. phenyl.Low. Requires formulation aids.Moderate.
Lipophilicity (ClogP) ~1.8 . Ideal for CNS penetration (JNK3 targeting).~2.1. Slightly more lipophilic.~1.6.
Metabolic Stability Moderate . 3-OMe is a potential demethylation site (CYP2D6).High. Fluorine blocks metabolism.Moderate. Para-hydroxylation risk.
H-Bonding Donor (NH2) + Acceptor (OMe) .Donor only.Donor only.
Validated Signaling Pathways

The 3-methoxyphenyl variant is particularly relevant for JNK3 (c-Jun N-terminal kinase 3) inhibition, a target for neurodegenerative diseases. The 3-methoxy substituent provides a vector for filling the hydrophobic "back pocket" of the kinase, often improving selectivity over p38 MAPK compared to the unsubstituted analog.

Signaling_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1/MEKK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK / p38 MAPK MKK->JNK TF Transcription Factors (c-Jun, ATF2) JNK->TF Phosphorylation Inhibitor 4-(3-methoxyphenyl)- 1H-pyrazol-5-amine (Inhibitor) Inhibitor->JNK ATP Competition (Hinge Binding) Response Apoptosis / Inflammation TF->Response

Figure 2: Mechanism of Action. The scaffold blocks the phosphorylation cascade at the JNK/p38 node.

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis (Gram Scale)

This protocol is optimized for minimizing the formation of the azine byproduct.

  • Preparation: Charge a 250 mL RBF with 2-(3-methoxyphenyl)acetonitrile (14.7 g, 100 mmol) and Ethyl Formate (12 mL, 150 mmol).

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 40 mL) dropwise at 0°C.

  • Reaction: Allow to warm to RT, then reflux for 4h. The solution will turn dark red/brown.

  • Quench: Evaporate solvent in vacuo. Dissolve residue in ice water (100 mL).

  • Acidification: Carefully acidify with Acetic Acid to pH 5. The enol nitrile will precipitate as an oil or solid. Extract with DCM if oily.

  • Cyclization: Dissolve the intermediate in Ethanol (50 mL). Add Hydrazine Hydrate (10 mL, 200 mmol) slowly. Reflux for 3h.

  • Isolation: Cool to 0°C. The product, 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , precipitates. Filter and wash with cold ethanol.

  • Yield: Expect 65–75% (approx. 12–14 g).

Protocol B: In Vitro Kinase Assay (p38 MAPK)

To verify biological activity.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant p38

    
     MAPK (10 ng/well).
    
  • Substrate: p38 peptide substrate (100

    
    M).
    
  • ATP: 10

    
    M (at 
    
    
    
    ).
  • Procedure: Incubate compound (0.1 nM – 10

    
    M) with enzyme/substrate for 60 min. Add ADP-Glo reagent. Read Luminescence.
    
  • Expected result: IC₅₀ in the low micromolar range (1–5

    
    M) for the bare scaffold. (Note: Potency increases to nanomolar upon derivatization of the amine).
    

References

  • Synthesis of 5-aminopyrazoles: Beilstein J. Org. Chem. 2011, 7, 179–197. Approaches towards the synthesis of 5-aminopyrazoles.[2][3][4][5]

  • Kinase Inhibitor Design: J. Med. Chem. 2002, 45, 14, 2994–3008. p38 MAP Kinase Inhibitors: Structural Analysis of the Binding Mode.

  • JNK3 Selectivity: Bioorg. Med. Chem. Lett. 2007, 17, 16, 4442-4447. Design and synthesis of 4-aryl-5-aminopyrazoles as inhibitors of JNK3.

  • Structural Characterization: Magn. Reson. Chem. 2008, 46, 756–760. NMR assignment of regioisomeric aminopyrazoles.

  • Reagent Data: PubChem Compound Summary for CID 19924-43-7 (2-(3-Methoxyphenyl)acetonitrile).

Sources

Safety & Regulatory Compliance

Safety

4-(3-methoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures

Topic: Executive Summary: Operational Disposal Strategy For researchers and facility managers handling 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , disposal is not merely a janitorial task but a regulatory compliance checkpo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Strategy

For researchers and facility managers handling 4-(3-methoxyphenyl)-1H-pyrazol-5-amine , disposal is not merely a janitorial task but a regulatory compliance checkpoint. As an aminopyrazole derivative containing a methoxy-substituted phenyl ring, this compound presents specific nitrogen-based combustion hazards (NOx generation) and aquatic toxicity risks.

The Directive: This compound must never be disposed of via municipal drains or standard trash. The only validated disposal route is high-temperature incineration with afterburner scrubbing systems. All waste streams—solid, liquid, and contaminated protective equipment—must be segregated as Hazardous Chemical Waste pending pickup by a licensed environmental services contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe waste segregation. This compound combines a nitrogen-rich pyrazole core with an ether-linked phenyl group, necessitating specific segregation from oxidizers to prevent uncontrolled exothermic reactions in waste containers.

Property Data / Classification
Chemical Name 4-(3-methoxyphenyl)-1H-pyrazol-5-amine
Functional Groups Primary Amine (-NH₂), Pyrazole Ring, Methoxy Ether (-OCH₃)
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
GHS Classification Warning [1][2][3][4][5][6]• Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory Irritation)
Disposal Class Non-Halogenated Organic (unless mixed with halogenated solvents)
Incompatibilities Strong Oxidizing Agents, Acid Chlorides, Acid Anhydrides

Expert Insight: The presence of the primary amine makes this compound potentially reactive with acid chlorides or anhydrides in your waste stream. Never commingle this solid waste with waste streams containing reactive acylating agents, as this can generate heat and pressure in sealed waste drums.

Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. You must segregate waste at the point of generation to avoid "unknown" classification fees and chemical incompatibility incidents.

A. Solid Waste (The Compound Itself)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid Toxic."

  • Additives: Do not mix with silica gel or drying agents unless explicitly approved by your EH&S officer, as this increases waste mass and disposal costs.

B. Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, Dichloromethane) is compatible with the waste container (HDPE vs. Glass).

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Waste Stream .
      

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance
  • Step 1: Don appropriate PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood to prevent inhalation of dust.

  • Step 2: Transfer the solid material into a chemically resistant container (Screw-top jar).

  • Step 3: Wipe down the exterior of the container to ensure no residue remains.

  • Step 4: Affix a hazardous waste tag. List the full chemical name: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Do not use abbreviations.

  • Step 5: Check the "Toxic" and "Irritant" hazard boxes on the tag.

  • Step 6: Move to the Satellite Accumulation Area (SAA) and place in secondary containment.

Protocol B: Disposal of Empty Containers (The "Triple Rinse" Rule)

Regulatory bodies (like the EPA in the US) often require containers to be "RCRA Empty" before they can be discarded as trash, but for toxic compounds, treating the container as hazardous waste is often safer.

  • Option 1 (Preferred): Cap the empty bottle and dispose of the entire container as Solid Hazardous Waste .

  • Option 2 (Triple Rinse):

    • Rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Pour the rinsate into your Liquid Hazardous Waste container.

    • Repeat this process three times .

    • Deface the label and discard the bottle in glass trash (only if permitted by local EH&S policy).

The Incineration Requirement

Why is incineration mandated?

  • Nitrogen Content: The pyrazole ring and amine group generate Nitrogen Oxides (NOx) upon combustion. Standard open burning or low-temp incineration is insufficient.

  • Destruction Efficiency: High-temperature incineration (>1000°C) with a secondary combustion chamber ensures complete mineralization of the aromatic rings.

DOT/Transport Classification for Pickup: When handing this over to your waste vendor, they will likely classify it under a generic shipping name if a specific UN number is not assigned to this isomer:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-(3-methoxyphenyl)-1H-pyrazol-5-amine)

  • UN Number: UN 2811 (Typical for toxic organic solids)

  • Packing Group: III

Emergency Spill Response

If a spill occurs during the disposal process, immediate action is required to prevent exposure and contamination.[5][7][8]

  • Small Spill (< 5g):

    • Alert nearby personnel.

    • Dampen a paper towel with water or ethanol (to prevent dust generation).

    • Wipe up the spill carefully.[8]

    • Place the paper towel and gloves into the Solid Hazardous Waste container.

    • Clean the surface with soap and water.[1][4][6][7][8][9]

  • Large Spill (> 5g or outside fume hood):

    • Evacuate the area.[2][3][4][5][6][7][8][9][10][11][12]

    • Contact EH&S / Emergency Response.

    • Do not attempt cleanup without respiratory protection (N95 or half-mask with organic vapor/particulate cartridges).

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste streams associated with this compound.

DisposalWorkflow Start Waste Generation: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Dissolved ContaminatedItems Contaminated Debris (Gloves, Weigh Boats) StateCheck->ContaminatedItems Trace Residue DisposalAction Label: 'Hazardous Waste - Toxic' Store in SAA Solid->DisposalAction SolventCheck Solvent Type? Liquid->SolventCheck ContaminatedItems->DisposalAction Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens Halogenated->DisposalAction NonHalogenated->DisposalAction FinalDest Final Disposal: High-Temp Incineration DisposalAction->FinalDest

Figure 1: Operational workflow for segregating 4-(3-methoxyphenyl)-1H-pyrazol-5-amine waste streams to ensure regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

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